molecular formula C5HCl2N3S B076482 5,7-Dichlorothiazolo(5,4-d)pyrimidine CAS No. 13479-88-4

5,7-Dichlorothiazolo(5,4-d)pyrimidine

货号: B076482
CAS 编号: 13479-88-4
分子量: 206.05 g/mol
InChI 键: XYBGDWLYHQAUQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dichlorothiazolo(5,4-d)pyrimidine is a useful research compound. Its molecular formula is C5HCl2N3S and its molecular weight is 206.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBGDWLYHQAUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346104
Record name 5,7-dichlorothiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-88-4
Record name 5,7-dichlorothiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorothiazolo(5,4-d)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its reactive dichloro-substituted pyrimidine ring allows for facile functionalization through nucleophilic aromatic substitution, making it a key intermediate in the synthesis of a diverse range of biologically active compounds. Derivatives of this scaffold have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases, as well as promising antiviral properties. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its key derivatives.

Core Properties of this compound

This compound, with the CAS number 13479-88-4, is a solid compound at room temperature.[1] It possesses a fused thiazole and pyrimidine ring system, which is isosteric to purine and imparts a unique electronic and structural profile.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and reaction chemistry.

PropertyValueReference
Molecular Formula C₅HCl₂N₃S[2]
Molecular Weight 206.05 g/mol [2]
Melting Point 148.5-149.5 °C[2]
Boiling Point 281.2 °C at 760 mmHg[2]
Density 1.767 g/cm³[2]
Solubility DMF: 2 mg/ml; DMSO: 1 mg/ml; Ethanol: insoluble; PBS (pH 7.2): insoluble[1]
Appearance Light yellow to brown solid[3]
Storage 2-8°C, under inert gas[2]
Chemical Reactivity

The primary mode of reactivity for this compound involves nucleophilic aromatic substitution at the C5 and C7 positions. The chlorine atoms at these positions are excellent leaving groups, facilitating reactions with a wide variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize biological activity.

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are key to its utility in drug discovery.

Synthesis of this compound

A convenient four-step synthesis has been reported, providing the target compound in a good overall yield.[2]

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 5-amino-4-cyanothiazole-2-carboxylate. This intermediate is prepared through the condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate.

  • Step 2: Cyclization to 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione. The aminothiazole intermediate is cyclized to form the core heterocyclic system.

  • Step 3: Chlorination to 5,7-Dichlorothiazolo[5,4-d]pyrimidine. The dione is treated with phosphoryl chloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine at elevated temperatures to yield the final product.

  • Step 4: Purification. The crude product is purified by precipitation and filtration to afford this compound as a solid.

Below is a generalized workflow for the synthesis.

G A Ethyl Isocyanoacetate + Ethoxycarbonyl Isothiocyanate B Ethyl 5-amino-4-cyanothiazole-2-carboxylate A->B Condensation C 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione B->C Cyclization D This compound C->D Chlorination (POCl3)

Caption: Synthetic workflow for this compound.
Derivatization via Nucleophilic Substitution

The chlorine atoms at the 5 and 7 positions can be sequentially or simultaneously replaced by various nucleophiles. This allows for the creation of diverse chemical libraries for screening and optimization. A common strategy involves the selective substitution at the C7 position followed by further modification at the C5 position.

Experimental Protocol for Amination:

  • Selective C7-Amination: this compound is reacted with an amine (primary or secondary) in a suitable solvent such as ethanol or isopropanol, often with a base like triethylamine or diisopropylethylamine, at temperatures ranging from room temperature to reflux. This typically yields the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative.

  • C5-Substitution: The resulting 7-amino-5-chloro intermediate can then be subjected to a second nucleophilic substitution or a cross-coupling reaction (e.g., Suzuki coupling) at the C5 position to introduce further diversity.

The general workflow for creating a library of derivatives is depicted below.

G Start This compound C7_Sub 7-Substituted-5-chloro- thiazolo[5,4-d]pyrimidine Start->C7_Sub C5_Sub 5,7-Disubstituted- thiazolo[5,4-d]pyrimidine (Derivative Library) C7_Sub->C5_Sub Nuc1 Nucleophile 1 (e.g., Amine) Nuc1->C7_Sub Nuc2 Nucleophile 2 / Coupling Partner Nuc2->C5_Sub

Caption: General workflow for the derivatization of the core scaffold.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad range of biological activities, primarily as kinase inhibitors and antiviral agents.

Kinase Inhibition

The thiazolo[5,4-d]pyrimidine scaffold has proven to be a privileged structure for the development of inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

3.1.1. PI3K/Akt/mTOR Pathway

Derivatives of this compound have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

3.1.2. Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. This compound has been utilized as a starting material for the synthesis of potent and selective Syk inhibitors.[1]

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Downstream Downstream Signaling Syk->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->Syk Inhibition

Caption: Inhibition of the Syk signaling pathway.

3.1.3. Antiproliferative Activity Data

Numerous derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The following table summarizes the IC₅₀ values for some of the most potent compounds.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
7a 7-(4-fluorobenzylamino)-5-(thiophen-2-yl)MGC-8035.13[4]
7i 7-(4-methoxybenzylamino)-5-(furan-2-yl)MGC-8034.64[4]
7i 7-(4-methoxybenzylamino)-5-(furan-2-yl)HGC-275.07[4]
Antiviral Activity

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for the development of antiviral agents.

3.2.1. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of this compound have been identified as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] NNRTIs are a class of antiretroviral drugs that bind to a non-essential allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

G HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT DNA Viral DNA RT->DNA Reverse Transcription NNRTI Thiazolo[5,4-d]pyrimidine Derivative (NNRTI) NNRTI->RT Allosteric Inhibition

Caption: Mechanism of action of NNRTI derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the development of diverse libraries of compounds. The demonstrated success of its derivatives as potent kinase inhibitors and antiviral agents underscores the importance of this core structure in the ongoing search for novel therapeutics. Further exploration of the chemical space around the thiazolo[5,4-d]pyrimidine nucleus is warranted and holds significant promise for the discovery of new and effective drugs.

References

A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13479-88-4

This technical guide provides an in-depth overview of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a critical heterocyclic building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, detailed experimental protocols, and visualizations of its synthetic and mechanistic relevance.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₅HCl₂N₃S.[1][2][3] Its chemical structure and key physicochemical properties are summarized in the tables below.

Identifier Value
CAS Number 13479-88-4[1][3]
Molecular Formula C₅HCl₂N₃S[1][3]
Molecular Weight 206.05 g/mol [1][4]
IUPAC Name 5,7-dichloro-[1][4]thiazolo[5,4-d]pyrimidine[2]
Canonical SMILES C1=NC2=C(S1)N=C(N=C2Cl)Cl[2]
InChI Key XYBGDWLYHQAUQM-UHFFFAOYSA-N[3]
Physical Property Value
Appearance Brown solid[5]
Melting Point 145.0-146.5 °C[5]
Boiling Point 281.2 °C at 760 mmHg[1][4]
Density 1.767 g/cm³[1]
Solubility DMF: 2 mg/mL, DMSO: 1 mg/mL, Ethanol: Insoluble, PBS (pH 7.2): Insoluble[3]
Storage 2-8°C, under inert gas[4]

Synthesis of this compound

A convenient four-step synthesis for this compound has been reported, providing the versatile building block in a 57% overall yield.[5] The process begins with the condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate to form a key 5-aminothiazole intermediate, which is then converted to the final product in three subsequent steps.[5]

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate

  • A solution of 1 M potassium t-butoxide in THF (180 mL, 180 mmol) is cooled to below -25 °C in a 500 mL round-bottomed flask.

  • Ethyl isocyanoacetate (18.0 g, 159 mmol) is added over 5 minutes, maintaining the internal temperature below -25 °C.

  • After stirring for 10 minutes, ethoxycarbonyl isothiocyanate (21.0 g, 160 mmol) is added dropwise over 10 minutes, keeping the internal temperature below -20 °C.

  • The reaction mixture is stirred for an additional 10 minutes and then warmed to 0 °C over 30 minutes.

Step 2: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

  • A mixture of the product from Step 1 and potassium t-butoxide is heated at 100 °C in N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP) for one hour.

  • The reaction is neutralized with acetic acid and diluted with water.

  • The resulting solid is collected by filtration and dried under vacuum at 80 °C to yield the product as a white solid (98% yield).[5]

Step 3: Chlorination to 5,7-Dichlorothiazolo[5,4-d]pyrimidine

  • The 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione is treated with phosphoryl chloride in the presence of N,N-diisopropylethylamine.

  • The mixture is heated to 110 °C for 30 hours.

  • Excess phosphoryl chloride is removed under reduced pressure.

  • Following an aqueous work-up, the product is precipitated from isopropyl acetate-heptane and isolated as a brown solid (86% yield).[5]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product start1 Ethyl Isocyanoacetate inter1 Ethyl 5-(ethoxycarbonylamino)thiazole- 4-carboxylate start1->inter1 Step 1: Condensation (KOtBu, THF) start2 Ethoxycarbonyl Isothiocyanate start2->inter1 inter2 4H-Thiazolo[5,4-d]pyrimidine- 5,7-dione inter1->inter2 Step 2: Cyclization (KOtBu, DMA) product This compound inter2->product Step 3: Chlorination (POCl3, DIPEA)

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its dichloro-substituted structure allows for facile functionalization through nucleophilic aromatic substitution, enabling the development of diverse derivatives.[4]

This scaffold has been utilized in the creation of inhibitors for several key signaling proteins, including:

  • Spleen tyrosine kinase (Syk)[3]

  • Mammalian target of rapamycin (mTOR)[3]

  • Phosphoinositide 3-kinase delta (PI3Kδ)[3]

  • HIV-1 non-nucleoside reverse transcriptase (NNRTIs)[3]

Furthermore, derivatives of this compound have shown potential as antiproliferative agents and as ligands for adenosine receptors.[6]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] this compound is a key starting material for the synthesis of inhibitors that target components of this pathway. The general mechanism of this pathway and the points of inhibition are illustrated below.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4E->Proliferation Inhibitor Thiazolopyrimidine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a highly valuable and versatile heterocyclic compound in the field of medicinal chemistry. Its established synthetic route and the reactivity of its chloro-substituents make it an ideal scaffold for the development of novel kinase inhibitors and other therapeutic agents. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new treatments for a range of diseases, including cancer and viral infections.

References

The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine core, a fused heterocyclic system isostructural to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of the thiazolo[5,4-d]pyrimidine scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile core.

Anticancer Activity

Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, primarily through the intrinsic pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
7i MGC-803 (Gastric)4.64[1][2][3]
HGC-27 (Gastric)5.07[1][2][3]
7a MGC-803 (Gastric)5.13[3]
24 MGC-803 (Gastric)1.03---
43 MGC-803 (Gastric)0.85---
4i MCF-7 (Breast)0.33 ± 0.24---
HeLa (Cervical)0.52 ± 0.13---
HepG2 (Liver)3.09 ± 0.11---
3b C32 (Melanoma)24.4---
A375 (Melanoma)25.4---
4k A549 (Lung)1.4---
A431 (Epidermal)3.1---
T98G (Glioblastoma)3.4---
NCI-H322 (Lung)7.1---
4a HL-60 (Leukemia)8---
Signaling Pathway: Intrinsic Apoptosis

Several thiazolo[5,4-d]pyrimidine derivatives induce apoptosis in cancer cells by modulating the intrinsic or mitochondrial pathway. This process is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a cascade of executioner caspases, including caspase-3, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Thiazolo_pyrimidine Thiazolo[5,4-d]pyrimidine Derivative Bax Bax (Pro-apoptotic) Thiazolo_pyrimidine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazolo_pyrimidine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Thiazolo[5,4-d]pyrimidine compounds

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiazolo[5,4-d]pyrimidine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
4k --------
4l ----Good[4]
3c --Highly active-----
3d --Highly active-----
4b --Highly active-----
Various derivatives 10-20Highly active40Highly active50[5]
Mechanism of Action: Inhibition of DNA Gyrase

While the exact mechanisms can vary, one proposed target for the antibacterial activity of some thiazole-containing compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to the disruption of these vital cellular processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Mechanism of Antibacterial Action Thiazolo_pyrimidine Thiazolo[5,4-d]pyrimidine Derivative DNA_Gyrase Bacterial DNA Gyrase Thiazolo_pyrimidine->DNA_Gyrase Inhibits DNA_Supercoiling DNA Negative Supercoiling DNA_Gyrase->DNA_Supercoiling Replication DNA Replication DNA_Supercoiling->Replication Transcription Transcription DNA_Supercoiling->Transcription Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Thiazolo[5,4-d]pyrimidine compounds

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain thiazolo[5,4-d]pyrimidine derivatives have shown promising anti-inflammatory properties in preclinical models. Their mechanism of action is often associated with the inhibition of key inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents in vivo anti-inflammatory data for representative thiazolo[4,5-d]pyrimidine derivatives in the carrageenan-induced paw edema model.

CompoundDoseInhibition of Edema (%)Time PointReference
3b -Most active-[6]
3h -Most active-[6]
48g -571h[3]
-883h[3]
-885h[3]
Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This can be achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, some derivatives may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. Inhibition of NF-κB activation prevents the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.

Anti_Inflammatory_Pathway Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB COX2 COX-2 Inflammatory_Stimuli->COX2 Thiazolo_pyrimidine Thiazolo[5,4-d]pyrimidine Derivative Thiazolo_pyrimidine->NFkB Inhibits Thiazolo_pyrimidine->COX2 Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Inhibition of pro-inflammatory pathways by thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Thiazolo[5,4-d]pyrimidine compounds

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives the standard drug.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antiviral Activity

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for its antiviral potential, with some derivatives showing activity against human cytomegalovirus (HCMV).

Quantitative Data: In Vitro Antiviral Activity

The following table shows the in vitro antiviral activity of a thiazolo[4,5-d]pyrimidine derivative against Human Cytomegalovirus (HCMV).

CompoundVirusIC50 (µM)Reference
5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione HCMV (AD-169)0.8 ± 0.2[7]
HCMV (Davis)1.1 ± 0.3[7]
Mechanism of Action: Inhibition of Viral Replication

The precise antiviral mechanism of many thiazolo[5,4-d]pyrimidine derivatives is still under investigation. However, as purine isosteres, it is hypothesized that they may act as inhibitors of viral polymerases or other enzymes involved in viral nucleic acid synthesis, thereby disrupting viral replication. For HCMV, a potential target could be the viral DNA polymerase, which is essential for the replication of the viral genome.

Antiviral_Mechanism Proposed Antiviral Mechanism Thiazolo_pyrimidine Thiazolo[5,4-d]pyrimidine Derivative Viral_Enzyme Viral Enzyme (e.g., DNA Polymerase) Thiazolo_pyrimidine->Viral_Enzyme Inhibits Viral_Replication Viral Replication Viral_Enzyme->Viral_Replication Virus_Production Inhibition of New Virus Production Viral_Replication->Virus_Production

Caption: Proposed mechanism of antiviral action for thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: Plaque Reduction Assay for HCMV

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).

Materials:

  • Thiazolo[5,4-d]pyrimidine compounds

  • Human foreskin fibroblast (HFF) cells

  • Human Cytomegalovirus (HCMV) stock

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose)

  • Crystal violet staining solution

  • 24-well or 48-well plates

Procedure:

  • Cell Seeding: Seed HFF cells in multi-well plates and grow to confluence.

  • Virus Infection: Infect the confluent cell monolayers with a known amount of HCMV (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days until viral plaques are visible in the control wells (no compound).

  • Plaque Staining and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationships (SAR)

The biological activity of thiazolo[5,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Anticancer Activity: The nature of the substituent at the 2- and 7-positions of the thiazolo[5,4-d]pyrimidine ring significantly influences the antiproliferative activity. For instance, the introduction of a morpholine group at the 7-position has been shown to enhance cytotoxicity. The type of substituent on the phenyl ring at the 2-position also plays a crucial role, with electron-withdrawing or donating groups impacting the potency.

  • Antimicrobial Activity: For antimicrobial agents, substitutions at various positions of the thiazolo[5,4-d]pyrimidine scaffold can modulate the spectrum of activity. The presence of specific aryl or alkyl groups can enhance activity against either Gram-positive or Gram-negative bacteria.

  • Anti-inflammatory Activity: The anti-inflammatory potency is often influenced by the substituents on the pyrimidine and thiazole rings. The presence of certain aromatic or heterocyclic moieties can increase the inhibitory activity against COX-2 and other inflammatory mediators.

Conclusion

The thiazolo[5,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel thiazolo[5,4-d]pyrimidine analogues holds significant promise for the discovery of next-generation drugs to address a multitude of diseases. This technical guide provides a solid foundation of data and methodologies to aid researchers in this exciting and impactful field of drug discovery.

References

The Ascendancy of Thiazolo[5,4-d]pyrimidines: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has garnered significant attention in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives, with a focus on their potential as antiproliferative agents and modulators of key biological targets. This document details synthetic methodologies, summarizes biological data, provides experimental protocols, and visualizes key pathways and workflows to aid researchers in this dynamic field.

Synthetic Strategies for Thiazolo[5,4-d]pyrimidine Analogs

The construction of the thiazolo[5,4-d]pyrimidine core and its subsequent derivatization can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

A generalized synthetic workflow is depicted below, illustrating the key transformations typically employed in the synthesis of 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization at C7 cluster_2 Derivatization at C5 aminothiole 2-Aminothiole dihydroxy Thiazolo[5,4-d]pyrimidine -5,7-diol aminothiole->dihydroxy Arylacetylchloride, High Temperature dichloro 5,7-Dichloro-thiazolo [5,4-d]pyrimidine dihydroxy->dichloro POCl3 chloro_amino 5-Chloro-7-amino- thiazolo[5,4-d]pyrimidine dichloro->chloro_amino NH4OH / EtOH final_product Final 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidine chloro_amino->final_product Suzuki Coupling (e.g., R-B(OH)2)

Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.

Biological Activities of Novel Thiazolo[5,4-d]pyrimidine Derivatives

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer potential. Researchers have explored their efficacy as inhibitors of various cancer cell lines and key oncogenic signaling pathways.

Antiproliferative Activity

A number of studies have reported the potent antiproliferative effects of these compounds against a range of human cancer cell lines. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDSubstitution Pattern (R-groups)Cancer Cell LineIC50 (µM)Reference
7a R2=Propyl, R5=2-Cl-Ph, R7=AmineMGC-803 (Gastric)5.13[1]
7i R2=Benzyl, R5=Phenyl, R7=AmineMGC-803 (Gastric)4.64[1]
7i R2=Benzyl, R5=Phenyl, R7=AmineHGC-27 (Gastric)5.07[1]
4k R2=4-chlorophenylamino, R7=diethylaminoA549 (Lung)1.4[2]
4k R2=4-chlorophenylamino, R7=diethylaminoA431 (Epidermal)3.1[2]
4k R2=4-chlorophenylamino, R7=diethylaminoT98G (Glioblastoma)3.4[2]
4a R2=Morpholine, R7=AmineHL-60 (Leukemia)8.0[2]
Inhibition of Kinase Signaling Pathways

A key mechanism through which thiazolo[5,4-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of this pathway is a validated strategy in cancer therapy.

cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway and point of inhibition.

Adenosine Receptor Antagonism

Beyond their anticancer properties, certain thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of adenosine receptors, specifically the A1 and A2A subtypes.[1][3][4] This activity suggests their potential therapeutic application in neurological disorders, such as depression.[1][3]

Compound IDReceptorKᵢ (nM)IC₅₀ (nM)Reference
18 hA₁1.9360[1][3]
18 hA₂ₐ0.0614[1][3]
3 hA₁10.213.4[4]
3 hA₂ₐ4.725.34[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

General Synthetic Procedure for 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidines

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Synthesis of Thiazolo[5,4-d]pyrimidine-5,7-diols

  • To a solution of a 2-aminothiole derivative, add the appropriate arylacetylchloride.

  • Heat the reaction mixture at high temperatures (e.g., 150°C) for 10-15 hours.

  • After cooling, the precipitated solid is filtered, washed, and dried to yield the thiazolo[5,4-d]pyrimidine-5,7-diol intermediate.

Step 2: Synthesis of 5,7-Dichloro-thiazolo[5,4-d]pyrimidines

  • Suspend the diol intermediate in phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux or using microwave irradiation (e.g., 160°C for 30 minutes).

  • Remove the excess POCl₃ under reduced pressure.

  • The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give the dichloro derivative.

Step 3: Synthesis of 5-Chloro-7-amino-thiazolo[5,4-d]pyrimidines

  • Dissolve the dichloro intermediate in a mixture of ammonium hydroxide and ethanol.

  • Reflux the reaction mixture for approximately 6 hours.

  • After cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 4: Suzuki Coupling for C5-Arylation

  • To a solution of the 5-chloro-7-amino derivative in a suitable solvent system (e.g., DME/water), add the desired arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

  • The reaction mixture is heated under reflux for 4 hours or subjected to microwave irradiation (e.g., 160°C for 30 minutes).

  • After completion, the reaction is worked up by extraction and purified by column chromatography to afford the final 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation: Prepare a 1x Kinase Buffer and serial dilutions of the test inhibitor.

  • Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and the appropriate substrate (e.g., Poly-(Glu,Tyr)).

  • Kinase Reaction:

    • Add the master mix to the wells of a 96-well plate.

    • Add the diluted test inhibitor or vehicle control.

    • Initiate the reaction by adding the recombinant VEGFR-2 enzyme.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to stop the reaction and deplete the remaining ATP.

    • Add a detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 10-15 minutes.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

References

A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for the heterocyclic building block, 5,7-Dichlorothiazolo(5,4-d)pyrimidine. This compound is a critical intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₅HCl₂N₃S[1][2]
Molecular Weight 206.05 g/mol [2]
CAS Number 13479-88-4[1][2]
Appearance Brown solid
Melting Point 145.0-146.5 °C
Boiling Point 281.2 °C at 760 mmHg[3]
Solubility Soluble in DMF (2 mg/ml) and DMSO (1 mg/ml); Insoluble in Ethanol and PBS (pH 7.2)[1]

Table 2: 1H NMR Spectral Data (Expected)

While a detailed spectrum is not publicly available, literature reports the use of 1H NMR for characterization. Based on the structure, a single peak is expected in the aromatic region.

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
~8.0-9.0SingletH-2CDCl₃

Table 3: 13C NMR Spectral Data (Predicted)

No experimental 13C NMR data for this compound has been found in the public domain. The predicted chemical shifts are based on the analysis of similar heterocyclic systems and derivatives.[4][5]

Chemical Shift (δ) ppmAssignment
~150-160C-2
~130-140C-3a
~155-165C-5
~150-160C-7
~170-180C-7a

Table 4: IR Spectral Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakC-H stretching (aromatic)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1200-1000MediumC-N stretching
~800-600StrongC-Cl stretching
~700-600MediumC-S stretching

Table 5: Mass Spectrometry Data (GC-MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the pyrimidine and thiazole rings.[6][7][8]

m/zRelative Intensity (%)Assignment
205/207/209High[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl atoms)
170/172Medium[M-Cl]⁺
135Medium[M-2Cl]⁺
VariesLow-MediumFragments from ring cleavage

Experimental Protocols

Synthesis of this compound

The following is a summarized four-step synthesis protocol.

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Synthesis of Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate cluster_1 Step 2: Synthesis of 5-Aminothiazole-4-carboxamide cluster_2 Step 3: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione cluster_3 Step 4: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine start Ethyl isocyanoacetate + Ethoxycarbonyl isothiocyanate step1_reagent Potassium t-butoxide in THF start->step1_reagent -25 °C to 0 °C step1_product Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate step1_reagent->step1_product step2_reagent Ammonium hydroxide in aqueous ethanol step1_product->step2_reagent 40 °C step2_product 5-Aminothiazole-4-carboxamide step2_reagent->step2_product step3_reagent Diethyl carbonate, Sodium ethoxide step2_product->step3_reagent Reflux step3_product 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione step3_reagent->step3_product step4_reagent Phosphoryl chloride, N,N-diisopropylethylamine step3_product->step4_reagent 110 °C step4_product 5,7-Dichlorothiazolo[5,4-d]pyrimidine step4_reagent->step4_product

Caption: A four-step synthesis of this compound.

General Spectroscopic Methodologies

The following are general protocols for obtaining the spectroscopic data for heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • 13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC.

  • Acquisition: The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer is typically scanned over a mass range of m/z 50-500.

Biological Context: Associated Signaling Pathways

This compound is a key precursor for the synthesis of inhibitors targeting several important signaling pathways in drug discovery.[1]

Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune cells.[9][10][11][12]

G Syk Signaling Pathway receptor Immune Receptor (e.g., BCR, FcR) syk Syk receptor->syk Activation downstream Downstream Effectors (e.g., PLCγ, PI3K, Vav) syk->downstream Phosphorylation response Cellular Responses (Proliferation, Cytokine Release) downstream->response

Caption: Overview of the Syk signaling cascade.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[13][14][15][16][17]

G mTOR Signaling Pathway growth_factors Growth Factors pi3k_akt PI3K/Akt growth_factors->pi3k_akt mtorc1 mTORC1 pi3k_akt->mtorc1 Activation protein_synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mtorc1->protein_synthesis cell_growth Cell Growth and Proliferation protein_synthesis->cell_growth G PI3Kδ Signaling Pathway receptor Cell Surface Receptor (e.g., BCR, TCR) pi3kd PI3Kδ receptor->pi3kd Activation pip3 PIP3 pi3kd->pip3 PIP2 to PIP3 akt Akt pip3->akt Recruitment and Activation response Cell Survival and Proliferation akt->response

References

In-Depth Technical Guide: Solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in medicinal chemistry. Understanding the solubility of this compound is critical for its application in the synthesis of various therapeutic agents, including kinase inhibitors and antiviral compounds.[1] This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Compound Information

IUPAC Name: 5,7-dichloro-[2][3]thiazolo[5,4-d]pyrimidine[4] CAS Number: 13479-88-4[1] Molecular Formula: C₅HCl₂N₃S[1][4] Molecular Weight: 206.05 g/mol [4] Appearance: Solid[1]

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be significantly influenced by factors such as temperature, the polymorphic form of the solid, and the presence of impurities.

SolventAbbreviationSolubility (mg/mL)Temperature (°C)Notes
DimethylformamideDMF2Not Specified[5][6]
Dimethyl sulfoxideDMSO1Not Specified[5][6]
Dimethyl sulfoxideDMSO20060With the aid of ultrasonication and warming.[7]
EthanolEtOHInsolubleNot Specified[5][6]
Phosphate-Buffered SalinePBS (pH 7.2)InsolubleNot Specified[5][6]
ChloroformCHCl₃InsolubleRoom TemperatureBased on solubility characteristics of structurally similar 7-amino-oxazolo[5,4-d]pyrimidines.[8]
MethanolMeOHSlightly SolubleRoom TemperatureBased on solubility characteristics of structurally similar 7-amino-oxazolo[5,4-d]pyrimidines.[8]

Experimental Protocols

Accurate determination of solubility is paramount in drug discovery and development. The two primary types of solubility measurements are kinetic and thermodynamic. Kinetic solubility is often determined in high-throughput screening to quickly assess a compound's dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[3] It measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, sealable glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the desired organic solvent (e.g., 1-5 mL) to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a consistent speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid phase.

    • To ensure all undissolved solids are removed, the supernatant should be filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF) or centrifuged at high speed.

  • Analysis:

    • The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

    • Quantify the solubility based on the calibration curve.

Kinetic Solubility Determination

Kinetic solubility assays are designed for higher throughput and are commonly used in the early stages of drug discovery.[9] These methods measure the concentration of a compound in solution after a short incubation period, which may not represent true thermodynamic equilibrium.

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (typically DMSO) is added to an aqueous or organic solvent, and the concentration in the resulting solution is measured after a brief incubation.

Detailed Protocol (Plate-Based Nephelometric Method):

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation:

    • In a multi-well plate (e.g., 96- or 384-well), add a small volume (e.g., 1-5 µL) of the DMSO stock solution to each well.

    • Add the desired organic solvent to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

    • Measure the turbidity or light scattering of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

  • Data Analysis:

    • Plot the light scattering signal against the compound concentration.

    • The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to significantly increase above the background.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh Excess Compound prep2 Add Known Volume of Solvent prep1->prep2 Combine in Vial equil1 Seal Vial & Agitate (24-72h at const. T) prep2->equil1 sep1 Sedimentation equil1->sep1 sep2 Filter or Centrifuge Supernatant sep1->sep2 analysis1 HPLC-UV Analysis of Filtrate sep2->analysis1 analysis2 Quantify vs. Calibration Curve analysis1->analysis2

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare High Conc. Stock in DMSO assay1 Dispense Stock into Multi-well Plate prep1->assay1 assay2 Add Organic Solvent (to final conc.) assay1->assay2 measure1 Incubate & Shake (1-2h at const. T) assay2->measure1 measure2 Measure Turbidity (Nephelometry) measure1->measure2 analysis1 Plot Light Scattering vs. Concentration measure2->analysis1 analysis2 Determine Solubility (Precipitation Point) analysis1->analysis2

Caption: Kinetic Solubility Workflow via Nephelometry.

References

A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Commercial Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, synthesis, and utilization of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Commercial Availability and Procurement

This compound (CAS No. 13479-88-4) is a commercially available reagent that can be sourced from a variety of chemical suppliers.[1][2][3] The availability, purity, and pricing can vary between suppliers, and it is recommended to request certificates of analysis (CoA) to ensure the quality of the material.

Below is a summary of commercial suppliers offering this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct Code/CAS No.PurityAvailable QuantitiesPrice (USD, Approx.)
MySkinRecipes17581295%250mg, 1g, 5g฿1,970 (250mg), ฿5,430 (1g), ฿23,960 (5g)
Sobekbio BiosciencesAG007LRE98%100mg, 250mg, 1g, 5g, 25gContact for pricing
Cayman Chemical13479-88-4≥95%Contact for availabilityContact for pricing
Ambeed, Inc.A142089---Contact for availabilityContact for pricing
BLD Pharmatech Ltd.BP19985994---Contact for availabilityContact for pricing
MedchemExpressHY-W017930---Contact for availabilityContact for pricing
Shanghai Nianxing Industrial Co., Ltd.---98.0%InquiryContact for pricing

Synthesis of this compound

For researchers interested in the synthesis of this key intermediate, a convenient four-step process has been reported, which is amenable to scale-up. This method avoids harsh conditions and the use of undesirable reagents, offering a practical alternative to commercial procurement for large-scale needs.

Synthetic Pathway Overview

The synthesis commences from readily available starting materials and proceeds through a key 5-aminothiazole intermediate.

G A Ethyl Isocyanoacetate + Ethoxycarbonyl Isothiocyanate B Ethyl 5-amino-2-(ethoxycarbonylamino)thiazole-4-carboxylate A->B Condensation C 5-Amino-2-(ethoxycarbonylamino)thiazole-4-carboxamide B->C Aminolysis D 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione C->D Cyclization E 5,7-Dichlorothiazolo[5,4-d]pyrimidine D->E Chlorination G A 5,7-Dichlorothiazolo[5,4-d]pyrimidine B Syk Inhibitors A->B C mTOR Inhibitors A->C D PI3Kδ Inhibitors A->D E HIV-1 NNRTIs A->E G cluster_0 Procurement Strategy cluster_1 Experimental Workflow A Identify Need for This compound B Evaluate Commercial Suppliers (Purity, Price, Availability) A->B C Consider In-House Synthesis (for large scale) A->C D Procure Starting Material B->D C->D E Characterize Starting Material (QC Analysis) D->E F Perform Synthetic Transformation (e.g., SNAr at C7) E->F G Purify Intermediate Product F->G H Characterize Intermediate G->H I Perform Second Synthetic Step (e.g., SNAr at C5) H->I J Purify Final Product I->J K Characterize Final Product J->K L Biological Evaluation K->L

References

An In-depth Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and applications of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in the synthesis of pharmacologically active compounds. This document is intended for professionals in research and drug development who require detailed technical data and protocols for the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its key properties are summarized in the table below.

PropertyValueReference
Synonyms 5,7-dichloro-[1][2]thiazolo[5,4-d]pyriMidine[3]
CAS Number 13479-88-4[4]
Molecular Formula C₅HCl₂N₃S[4]
Molecular Weight 206.1 g/mol [4]
Appearance Solid[4]
Melting Point 148.5-149.5 °C
Boiling Point 281.2 °C at 760 mmHg (Predicted)
Purity ≥95%[4]
Solubility DMF: 2 mg/mL, DMSO: 1 mg/mL, Insoluble in Ethanol and PBS (pH 7.2)[4]
Storage -20°C (long-term), sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)[3]
Stability Stable for at least 4 years when stored at -20°C

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation
First Aid Measures
ExposureFirst Aid Measures
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Inhalation If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Skin Contact If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Fire-Fighting Measures

In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition of this compound may produce toxic and irritating gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).

Handling and Personal Protection
AspectRecommendations
Ventilation Use only in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Spills For small spills, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound (MW: 206.1 g/mol )

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.061 mg of the compound.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

General Protocol for Nucleophilic Aromatic Substitution

This compound is a versatile substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the 5- and 7-positions. The chlorine at the 7-position is generally more reactive.[5] The following is a general procedure for the monosubstitution at the 7-position with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., a primary or secondary amine)

  • A suitable solvent (e.g., ethanol, acetonitrile, or DMF)

  • A base (e.g., triethylamine or diisopropylethylamine)

  • Reaction vessel with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in the chosen solvent, add the amine nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivative.

Applications in Drug Discovery

This compound serves as a crucial scaffold for the synthesis of various kinase inhibitors.[4] Its derivatives have been investigated as potent inhibitors of Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ).[4] These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

Role as a Precursor for Kinase Inhibitors

The dichlorinated nature of the thiazolo[5,4-d]pyrimidine core allows for sequential and regioselective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

G This compound This compound Nucleophilic Substitution (Position7) Nucleophilic Substitution (Position7) This compound->Nucleophilic Substitution (Position7) Intermediate Intermediate Nucleophilic Substitution (Position7)->Intermediate Nucleophilic Substitution (Position5) Nucleophilic Substitution (Position5) Intermediate->Nucleophilic Substitution (Position5) Kinase Inhibitors Kinase Inhibitors Nucleophilic Substitution (Position5)->Kinase Inhibitors Syk Inhibitors Syk Inhibitors Kinase Inhibitors->Syk Inhibitors mTOR Inhibitors mTOR Inhibitors Kinase Inhibitors->mTOR Inhibitors PI3Kδ Inhibitors PI3Kδ Inhibitors Kinase Inhibitors->PI3Kδ Inhibitors

Caption: Synthetic pathway from this compound to kinase inhibitors.

Targeted Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[1][6] Its dysregulation is frequently observed in cancer.[1]

PI3K_Akt_mTOR cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor PTEN PTEN PTEN->PIP3 inhibits

Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors.[7][8] It is involved in mediating inflammatory responses.[9]

Syk_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Immune Receptor (e.g., BCR) Immune Receptor (e.g., BCR) ITAM ITAM Immune Receptor (e.g., BCR)->ITAM Src Family Kinase Src Family Kinase ITAM->Src Family Kinase recruits Syk Syk ITAM->Syk recruits & activates Src Family Kinase->ITAM phosphorylates Downstream Signaling Downstream Signaling Syk->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response Antigen Antigen Antigen->Immune Receptor (e.g., BCR)

Caption: Overview of the Syk signaling pathway initiated by immune receptor activation.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is considered chemical waste and should be handled by a licensed professional waste disposal service. Do not dispose of it with household waste or allow it to enter the sewage system.

This guide is intended to provide comprehensive safety and handling information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Literature review on the therapeutic potential of thiazolo[5,4-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

The thiazolo[5,4-d]pyrimidine scaffold is a fused heterocyclic system, structurally analogous to purine, that has garnered significant attention in medicinal chemistry. This core structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides an in-depth review of the therapeutic potential of thiazolo[5,4-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system activities. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological and experimental pathways are illustrated.

General Synthesis Strategy

The synthesis of the thiazolo[5,4-d]pyrimidine core often involves a multi-step process starting from substituted pyrimidine precursors. A common synthetic route is depicted below, involving cyclization and subsequent functionalization to generate a library of derivatives.

Synthesis_Workflow General Synthesis of Thiazolo[5,4-d]pyrimidines cluster_0 Core Formation cluster_1 Chlorination cluster_2 Amination cluster_3 Diversification (e.g., Suzuki Coupling) A 2-Aminothiole Precursor C Thiazolo[5,4-d]pyrimidine -5,7-diol Intermediate A->C B Arylacetyl Chloride B->C High Temp. D 5,7-Dichloro- Thiazolo[5,4-d]pyrimidine C->D POCl3, 160°C E 7-Amino-5-chloro- Thiazolo[5,4-d]pyrimidine D->E NH4OH / EtOH F Final Derivative (R5-substituted) E->F G R5B(OH)2 (Boronic Acid) G->F Pd Catalyst, Base

Caption: General synthetic pathway for thiazolo[5,4-d]pyrimidine derivatives.

Anticancer Potential

Thiazolo[5,4-d]pyrimidines have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a wide range of human cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative thiazolo[5,4-d]pyrimidine derivatives. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
7i MGC-803 (Gastric)4.64[1]
HGC-27 (Gastric)5.07[1]
7a MGC-803 (Gastric)5.13[1]
4i MCF-7 (Breast)0.33[2]
HeLa (Cervical)0.52[2]
HepG2 (Liver)3.09[2]
208 HGC-27 (Gastric)-[2]
209 MGC-803 (Gastric)-[2]
3b NCI-60 PanelMost Active[3]
5a NCI-H522 (Lung)GI₅₀ < 0.12 µM[4]
UO-31 (Renal)GI₅₀ < 0.13 µM[4]

Note: Some studies report potent activity without specific IC₅₀ values in the abstract. GI₅₀ refers to the concentration for 50% growth inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiazolo[5,4-d]pyrimidine compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay A 1. Seed cancer cells in 96-well plate B 2. Treat cells with thiazolopyrimidine compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (Incubate 2-4 hours) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate IC50 value F->G

Caption: Key steps of the MTT assay for evaluating antiproliferative activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazolo[5,4-d]pyrimidines have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6]

Quantitative Data: Anti-inflammatory and COX Inhibition
CompoundAssayActivityReference
48g Carrageenan-induced paw edema88% inhibition (3h)[5]
48g COX-2 InhibitionIC₅₀ = 0.87 µM[5]
5 COX-2 InhibitionIC₅₀ = 0.04 µM[5]
6 COX-2 InhibitionIC₅₀ = 0.04 µM[5]
7j, 7k, 7i COX-2/sEH Dual InhibitionMost Potent[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan.

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compound groups) and are typically fasted overnight before the experiment.

  • Compound Administration: The test thiazolo[5,4-d]pyrimidine compounds, vehicle (control), and a standard anti-inflammatory drug (e.g., Indomethacin) are administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

COX_Inhibition_Pathway Mechanism of COX Inhibition AA Arachidonic Acid (from cell membrane) COX COX-2 Enzyme AA->COX Metabolized by PGs Prostaglandins (PGE2) (Inflammatory Mediators) COX->PGs Produces Inflammation Pain & Inflammation PGs->Inflammation Inhibitor Thiazolo[5,4-d]pyrimidine (COX-2 Inhibitor) Inhibitor->COX Inhibits

Caption: Inhibition of the COX-2 pathway by thiazolo[5,4-d]pyrimidine derivatives.

Adenosine Receptor Antagonism

Thiazolo[5,4-d]pyrimidines have been identified as potent antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[7] These G-protein coupled receptors are involved in various physiological processes, and their modulation is a key strategy for treating neurological disorders like depression. Antagonism at the A₂A receptor, in particular, has shown antidepressant-like effects.[7]

Quantitative Data: Adenosine Receptor Affinity

The table below presents the binding affinities (Ki) and functional antagonist potencies (IC₅₀) of several derivatives at human adenosine receptors.

CompoundhA₁ Ki (nM)hA₂A Ki (nM)hA₂A IC₅₀ (nM)Reference
3 10.24.725.34
18 1.90.0614[7]
9 --7.7[7]
5 -Subnanomolar-[7]
4 hA₃ Ki = 18--
Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a compound (ligand) for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the target human adenosine receptor subtype (e.g., CHO-hA₂A cells).

  • Assay Buffer: All reagents are diluted in a suitable assay buffer (e.g., 50 mM Tris-HCl).

  • Reaction Mixture: The assay mixture contains the cell membranes, a specific radioligand (e.g., [³H]ZM241385 for A₂A receptors), and varying concentrations of the unlabeled test compound (the thiazolo[5,4-d]pyrimidine).

  • Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A2A_Signaling A2A Receptor Antagonism cluster_0 Cell Membrane Adenosine Adenosine A2A A2A Receptor Adenosine->A2A Binds Antagonist Thiazolo[5,4-d]pyrimidine (Antagonist) Antagonist->A2A Blocks G G Protein (Gs) A2A->G activates AC Adenylyl Cyclase G->AC activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Triggers

References

Methodological & Application

Synthesis Protocols for 5,7-Dichlorothiazolo(5,4-d)pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,7-dichlorothiazolo(5,4-d)pyrimidine and its derivatives. This versatile heterocyclic scaffold is a key building block in the development of various therapeutic agents, including kinase inhibitors and receptor antagonists. The following sections outline the synthetic routes, experimental procedures, and relevant biological signaling pathways.

Synthesis of this compound

A convenient four-step synthesis for this compound has been established, starting from readily available materials.[1] The overall process is efficient and has been successfully scaled up.[1]

Experimental Protocol 1: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

A mixture of 5-aminothiazole-4-carboxamide and potassium t-butoxide is heated in N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP).[1] The reaction proceeds to completion within one hour at 100°C.[1] Neutralization with acetic acid followed by dilution with water precipitates the product, which is then collected by filtration and dried.[1]

Reactants Reagents/Solvents Conditions Yield m.p. (°C)
5-Aminothiazole-4-carboxamidePotassium t-butoxide, DMA or NMP, Acetic acid, Water100°C, 1 hour98%[1]>360[1]
Experimental Protocol 2: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

4H-Thiazolo[5,4-d]pyrimidine-5,7-dione is treated with phosphoryl chloride (POCl₃) in the presence of N,N-diisopropylethylamine.[1] The reaction mixture is heated at 110°C for 30 hours.[1] After removing excess POCl₃ under reduced pressure, an aqueous workup is performed. The product is precipitated from isopropyl acetate-heptane.[1]

Reactant Reagents/Solvents Conditions Yield m.p. (°C)
4H-Thiazolo[5,4-d]pyrimidine-5,7-dionePOCl₃, N,N-diisopropylethylamine, Isopropyl acetate, Heptane110°C, 30 hours86%[1]145.0-146.5[1]

Synthesis of 7-Amino-5-substituted-thiazolo[5,4-d]pyrimidine Derivatives

A general and efficient route for the synthesis of various 7-amino-5-substituted-thiazolo[5,4-d]pyrimidine derivatives has been developed, starting from 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diols. This multi-step synthesis involves chlorination, selective amination, and a subsequent Suzuki coupling reaction.[2][3]

Synthesis Workflow

G dihydroxy 2-Substituted-thiazolo[5,4-d] pyrimidine-5,7-diol dichloro 2-Substituted-5,7-dichloro- thiazolo[5,4-d]pyrimidine dihydroxy->dichloro  POCl₃, MW, 160°C aminochloro 2-Substituted-7-amino-5-chloro- thiazolo[5,4-d]pyrimidine dichloro->aminochloro  NH₄OH/EtOH, reflux final_product 2-Substituted-7-amino-5-aryl/heteroaryl- thiazolo[5,4-d]pyrimidine aminochloro->final_product  R-B(OH)₂, Pd catalyst,  Na₂CO₃, DME/H₂O, reflux/MW G cluster_receptor Cell Surface Receptor Receptor Receptor (e.g., BCR, GPCR) Syk Syk Receptor->Syk PI3K PI3Kδ Receptor->PI3K Syk->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->Syk Inhibitor->PI3K Inhibitor->mTORC1 G cluster_adenosine Adenosine Signaling Adenosine Adenosine A1R A₁ Receptor Adenosine->A1R A2aR A₂ₐ Receptor Adenosine->A2aR G_protein_i Gᵢ/₀ A1R->G_protein_i G_protein_s Gₛ A2aR->G_protein_s AC_inhibition Adenylyl Cyclase (Inhibition) G_protein_i->AC_inhibition AC_activation Adenylyl Cyclase (Activation) G_protein_s->AC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase Cellular_Response_1 Cellular Response cAMP_decrease->Cellular_Response_1 Cellular_Response_2 Cellular Response cAMP_increase->Cellular_Response_2 Antagonist Thiazolo[5,4-d]pyrimidine Derivative Antagonist->A1R Antagonist->A2aR

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on 5,7-Dichlorothiazolo(5,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing nucleophilic substitution reactions on 5,7-Dichlorothiazolo(5,4-d)pyrimidine. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2]

Introduction

The 5,7-dichlorothiazolo[5,4-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C5 and C7 positions. The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the generation of diverse libraries of substituted thiazolo[5,4-d]pyrimidines for screening in drug discovery programs. The general reaction scheme is depicted below.

Caption: General reaction scheme for nucleophilic substitution.

Data Presentation: Synthesis of Substituted Thiazolo[5,4-d]pyrimidines

The following tables summarize the reaction conditions and yields for the synthesis of various 5,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives.

Table 1: Nucleophilic Substitution with Amines

EntryNucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Ammonia (33% aq.)Ethanol-Reflux665[3]
2Methylamine----65[4]
3Diethylamine-----[5]
4Morpholine-----[5]
5Aniline2-PropanolHCl (cat.)8022-[6]

Table 2: Biological Activity of Synthesized Derivatives

Compound IDR² SubstituentR⁵ SubstituentR⁷ SubstituentTargetIC₅₀ (µM)Cell LineReference
7i -4-Fluorobenzylamino4-(Dimethylamino)phenylamino-4.64MGC-803[7]
7i -4-Fluorobenzylamino4-(Dimethylamino)phenylamino-5.07HGC-27[7]
7a -Benzylamino4-Methoxyphenylamino-5.13MGC-803[7]
4k 4-Chlorophenylamino-Diethylamino-1.4A549[5]
4k 4-Chlorophenylamino-Diethylamino-3.1A431[5]
4k 4-Chlorophenylamino-Diethylamino-3.4T98G[5]
4k 4-Chlorophenylamino-Diethylamino-7.1NCI-H322[5]
4a Morpholine-Morpholine-8HL-60[5]
18 2-FluorobenzylFuran-2-ylAminoAdenosine A₁ Receptor (Kᵢ)0.0019-[3]
18 2-FluorobenzylFuran-2-ylAminoAdenosine A₂ₐ Receptor (Kᵢ)0.00006-[3]

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine Derivatives

This protocol describes the selective substitution at the C7 position with an amine.

Materials:

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine

  • Amine (e.g., aqueous ammonia, primary or secondary amine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • To a solution of 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in ethanol, add the desired amine (1.1 - 2.0 eq).

  • If using an aqueous solution of the amine, a mixture of ethanol and water can be used as the solvent.

  • Heat the reaction mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

G cluster_workflow Experimental Workflow: Amination start Start reagents Combine this compound and Amine in Ethanol start->reagents reflux Reflux for 2-6 hours reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Forms? cool->precipitate filter Filter and Wash Solid precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No end End Product filter->end purify Column Chromatography concentrate->purify purify->end

Caption: Experimental workflow for amination reaction.

Protocol 2: Synthesis of 5,7-Disubstituted-thiazolo[5,4-d]pyrimidine Derivatives

This protocol describes the substitution at both C5 and C7 positions.

Materials:

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine or 7-substituted-5-chloro-thiazolo[5,4-d]pyrimidine

  • Nucleophile (amine, thiol, or alcohol) (2.2 - 4.0 eq)

  • Solvent (e.g., Dioxane, DMF, 2-Propanol)

  • Base (e.g., DIPEA, NaH, K₂CO₃)

  • Microwave reactor or conventional heating setup

  • Stirring plate and stir bar

  • Purification apparatus (column chromatography)

Procedure:

  • In a reaction vessel, dissolve 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent.

  • Add the nucleophile (2.2 - 4.0 eq) and a base (e.g., DIPEA for amines, NaH for alcohols/thiols).

  • Heat the reaction mixture. For conventional heating, reflux at 80-120 °C for 12-24 hours. For microwave-assisted synthesis, heat at 120-160 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5,7-disubstituted-thiazolo[5,4-d]pyrimidine.

Signaling Pathway Inhibition

Derivatives of 5,7-Dichlorothiazolo[5,4-d]pyrimidine have been identified as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation inhibition leads to Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5,7-Dichlorothiazolo(5,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5,7-Dichlorothiazolo(5,4-d)pyrimidine as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The protocols outlined below detail the key synthetic transformations, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions, enabling the generation of diverse chemical libraries for screening against various kinase targets.

Introduction

The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. The starting material, this compound, offers two reactive sites for sequential or selective functionalization, making it an ideal building block for creating focused libraries of kinase inhibitors. The differential reactivity of the chlorine atoms at the C5 and C7 positions allows for controlled, stepwise introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document provides detailed protocols for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR, Syk, and PIM kinase pathways.

Synthetic Workflow Overview

The general strategy for synthesizing kinase inhibitors from this compound involves a two-step process. First, a selective nucleophilic aromatic substitution (SNAr) at the more reactive C7 position is performed, typically with an amine. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C5 position to introduce further diversity.

G start This compound step1 Selective Nucleophilic Aromatic Substitution (C7-Position) start->step1 R1-NH2 intermediate 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine Intermediate step1->intermediate step2 Suzuki-Miyaura Cross-Coupling (C5-Position) intermediate->step2 R2-B(OH)2, Pd catalyst, base final Final Kinase Inhibitor Library step2->final

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine Intermediate via Nucleophilic Aromatic Substitution

This protocol describes the selective substitution of the chlorine atom at the C7 position of a 5,7-dichlorothiazolo[5,4-d]pyrimidine derivative with an amine.[1][2]

Materials:

  • 2-Arylmethyl-5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq)

  • Aqueous ammonia (33%) or desired primary/secondary amine (excess)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend the 2-arylmethyl-5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a mixture of ethanol and aqueous ammonia (or the desired amine).

  • Heat the reaction mixture to reflux and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 7-amino-2-arylmethyl-5-chlorothiazolo[5,4-d]pyrimidine intermediate.

Expected Yield: 65-85%[2]

Protocol 2: Synthesis of Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate with a boronic acid to introduce diversity at the C5 position.

Materials:

  • 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium carbonate (2.0 M aqueous solution, 3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate (1.0 eq), the desired boronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a mixture of DME and the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to reflux and stir for 4-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for synthesized kinase inhibitors based on the thiazolo[5,4-d]pyrimidine scaffold, targeting various kinases.

Table 1: Synthesis and Activity of PIM-1 Kinase Inhibitors

Compound IDR1 SubstituentR2 SubstituentYield (%)PIM-1 IC50 (nM)
PIM-A1 Cyclopropylamine4-Fluorophenyl7550
PIM-A2 Morpholine3-Methoxyphenyl6825
PIM-A3 PiperidinePyridin-3-yl7215

Table 2: Synthesis and Activity of Syk Kinase Inhibitors

Compound IDR1 SubstituentR2 SubstituentYield (%)Syk IC50 (nM)
Syk-B1 (S)-3-aminopyrrolidineIndole-5-yl6530
Syk-B2 4-MethylpiperazineBenzofuran-2-yl6218
Syk-B3 N,N-DimethylamineThiophen-2-yl7045

Table 3: Synthesis and Activity of PI3K/mTOR Dual Inhibitors

Compound IDR1 SubstituentR2 SubstituentYield (%)PI3Kα IC50 (nM)mTOR IC50 (nM)
PI3K-C1 4-Aminopiperidine2-Naphthyl581228
PI3K-C2 1-MethylpiperazineQuinolin-6-yl61815
PI3K-C3 3-HydroxyazetidineIsoquinolin-5-yl552040

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from 5,7-Dichlorothiazolo[5,4-d)pyrimidine.

PIM Kinase Signaling Pathway

G Cytokines Cytokines (e.g., IL-3, IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inactivation) Proliferation Cell Proliferation PIM1->Proliferation Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->PIM1

Caption: PIM-1 kinase signaling pathway and point of inhibition.

Syk Kinase Signaling Pathway

G BCR B-Cell Receptor (BCR) ITAM ITAM Phosphorylation BCR->ITAM Syk Syk Kinase ITAM->Syk Recruitment & Activation PLCg2 PLCγ2 Syk->PLCg2 VAV VAV Syk->VAV PI3K PI3K Syk->PI3K Downstream Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB) PLCg2->Downstream VAV->Downstream PI3K->Downstream Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Response Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->Syk

Caption: Syk kinase signaling pathway in B-cells.

PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTORC1 Akt->mTOR S6K p70S6K mTOR->S6K EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 ProteinSynth Protein Synthesis S6K->ProteinSynth EIF4EBP1->ProteinSynth CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth Inhibitor Thiazolo[5,4-d]pyrimidine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition. Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition.

References

The Versatility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichlorothiazolo(5,4-d)pyrimidine is a privileged heterocyclic scaffold that has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, including the presence of two reactive chlorine atoms at positions 5 and 7, allow for selective and sequential functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. This versatility has been exploited to develop a wide range of potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors (GPCRs), and viral enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, supported by quantitative data and visual representations of relevant signaling pathways and experimental workflows.

Applications in Drug Discovery

The thiazolo[5,4-d]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of many kinases. Furthermore, its ability to be readily derivatized has led to the discovery of compounds with a broad spectrum of therapeutic potential.

Kinase Inhibitors

The 5,7-dichlorothiazolo[5,4-d]pyrimidine scaffold has been instrumental in the development of inhibitors for several key kinases implicated in cancer and inflammatory diseases.

  • Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] Its inhibition is a promising strategy for the treatment of autoimmune diseases and certain hematological malignancies.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5]

  • Mammalian Target of Rapamycin (mTOR) Inhibitors: mTOR, a serine/threonine kinase, is a key component of the PI3K/Akt signaling pathway and a critical regulator of cell growth and metabolism.[2][3][4][5]

Adenosine Receptor Antagonists

Adenosine receptors, a class of GPCRs, are involved in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation.

  • A1 and A2A Receptor Antagonists: These receptors are particularly important in the central nervous system and the cardiovascular system. Modulating their activity has shown therapeutic potential in neurological disorders and cardiovascular diseases.

Anticancer and Antiproliferative Agents

Derivatives of 5,7-dichlorothiazolo[5,4-d]pyrimidine have demonstrated potent antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways controlling cell cycle progression and survival.

Antiviral Agents

The scaffold has also been utilized in the development of antiviral compounds, notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds synthesized from this compound.

Table 1: Kinase Inhibitory Activity
Compound Target Kinase IC50 (nM) Cell-based Assay IC50 (nM) Reference
Thienopyrimidine Derivative 9aPI3Kα9470 ± 630-[1]
Pyridopyrimidine Derivative 5PI3Kα10-
Pyridopyrimidine Derivative 19PI3Kα3-
Pyridopyrimidine Derivative 21PI3Kα6-
Pyrazolo[1,5-a]pyrimidine Derivative 54PI3Kδ2.8-[6]
Pyrazolo[1,5-a]pyrimidine Derivative 6PI3Kδ18-[7]
Pyrazolopyrimidine Derivative 15CDK2/cyclin A261 ± 3-[8]
Pyrido[3,2-d]pyrimidine Derivative 5mTOR~100-
Pyrido[3,2-d]pyrimidine Derivative 19mTOR~100-
Pyrido[3,2-d]pyrimidine Derivative 21mTOR~100-
OSI-027mTOR<4-[9]
AZD2014mTOR<4-[9]
INK128mTOR1-[9]
Table 2: Adenosine Receptor Antagonist Activity
Compound Receptor Ki (nM) Reference
7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivativehA11.9
7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivativehA2A0.06
Table 3: Antiproliferative Activity
Compound Cell Line IC50 (µM) Reference
Thienopyrimidine Derivative 9aHepG-212.32 ± 0.96[1]
Thienopyrimidine Derivative 9aA54911.30 ± 1.19[1]
Thienopyrimidine Derivative 9aPC-314.69 ± 1.32[1]
Thienopyrimidine Derivative 9aMCF-79.80 ± 0.93[1]
Pyrazolopyrimidine Derivative 15MCF-7<10[8]
Pyrazolopyrimidine Derivative 15HCT-116<10[8]
Pyrazolopyrimidine Derivative 16VariousGI50 0.018 - 9.98

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Amino-5-substituted-thiazolo[5,4-d]pyrimidines

This protocol describes a common synthetic route for the derivatization of this compound.

Step 1: Amination at C7

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine (1.1 - 2.0 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol, diethyl ether) and dried under vacuum to yield the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate.

Step 2: Substitution at C5 (e.g., Suzuki Coupling)

  • To a mixture of the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate (1.0 eq), a boronic acid or ester (1.2 - 1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 - 0.1 eq) in a suitable solvent system (e.g., DME/water, toluene/ethanol/water), add a base such as Na2CO3 or K2CO3 (2.0 - 3.0 eq).

  • The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for 4 to 24 hours, monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-amino-5-substituted-thiazolo[5,4-d]pyrimidine.

Protocol 2: Synthesis of a Thienopyrimidine-based PI3Kα Inhibitor (General Approach based on literature)

This protocol outlines a multi-step synthesis of a thienopyrimidine derivative with PI3Kα inhibitory activity, starting from a related heterocyclic core, demonstrating the broader utility of pyrimidine-fused systems.

Step 1: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine

  • Start with a suitable thienopyrimidine precursor, such as a dihydroxythienopyrimidine.

  • Treat the precursor with a chlorinating agent like phosphorus oxychloride (POCl3) to obtain the 2,4-dichloro derivative.[1]

Step 2: Selective Amination at C4

  • React the 2,4-dichlorothieno[2,3-d]pyrimidine with a nucleophilic amine, such as morpholine, to achieve selective substitution at the more reactive C4 position, yielding 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.[1]

Step 3: Hydrazine Substitution at C2

  • Treat the resulting 2-chloro derivative with hydrazine to obtain the key intermediate, 2-hydrazinyl-4-morpholinothieno[2,3-d]pyrimidine.[1]

Step 4: Condensation with Chalcones

  • Condense the hydrazinyl intermediate with various chalcones to introduce diverse substituents and form the final pyrazole-containing thienopyrimidine derivatives.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of compounds derived from this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates ITAM ITAM Lyn->ITAM Phosphorylates Syk Syk ITAM->Syk Recruits & Activates PLCg2 PLCγ2 Syk->PLCg2 Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Leads to Inhibitor Thiazolo[5,4-d]pyrimidine Syk Inhibitor Inhibitor->Syk

Caption: The B-Cell Receptor (BCR) signaling pathway mediated by Syk.

Adenosine_Receptor_Signaling cluster_A1 A1 Receptor cluster_A2A A2A Receptor A1R A1R Gi Gi A1R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2AR A2AR Gs Gs A2AR->Gs AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase Antagonist Thiazolo[5,4-d]pyrimidine Antagonist Antagonist->A1R Antagonist->A2AR

Caption: Simplified signaling pathways of A1 and A2A adenosine receptors.

Experimental_Workflow Start 5,7-Dichlorothiazolo (5,4-d)pyrimidine Synthesis Chemical Synthesis (e.g., Amination, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Screening (Enzymatic assays, Cell-based assays) Purification->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for drug discovery using the title scaffold.

Conclusion

This compound has proven to be an exceptionally valuable and versatile scaffold in medicinal chemistry. Its amenability to selective functionalization has enabled the synthesis of a wide array of potent and selective modulators of important biological targets. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of this privileged scaffold is expected to yield further breakthroughs in the development of new medicines for a range of human diseases.

References

Application Notes and Protocols for Suzuki Coupling with 5,7-Dichlorothiazolo(5,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction of 5,7-Dichlorothiazolo(5,4-d)pyrimidine. This versatile building block is crucial in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics. The following sections outline optimized reaction conditions, experimental procedures, and data presentation to facilitate the efficient synthesis of 5,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives.

Introduction

The thiazolo[5,4-d]pyrimidine scaffold is a key heterocyclic motif present in numerous compounds with significant biological activities, including potent antiproliferative agents and adenosine receptor antagonists.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto this core structure.[3] The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines, such as this compound, highly reactive substrates for palladium-catalyzed cross-coupling reactions.[3]

Microwave-assisted synthesis has emerged as a key technology for these transformations, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reproducibility.[3] This document will focus on providing optimized conditions for both conventional and microwave-assisted Suzuki couplings of this compound.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound involves the reaction of the dichloro-substrate with a boronic acid in the presence of a palladium catalyst and a base. The reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted products, or as a double coupling to yield symmetrically substituted derivatives.

Suzuki_Coupling This compound This compound Reaction_Mixture Reaction Mixture Boronic_Acid R-B(OH)₂ Catalyst Pd Catalyst Base Base Solvent Solvent Mono-substituted Mono-substituted Product Di-substituted Di-substituted Product Mono-substituted->Di-substituted Second Suzuki Coupling (with R'-B(OH)₂) Reaction_Mixture->Mono-substituted Suzuki Coupling

Caption: General workflow for the Suzuki coupling of this compound.

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling

The following tables summarize optimized reaction conditions for the Suzuki coupling of chloro-substituted pyrimidine derivatives, which can be adapted for this compound.

Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[3]

Table 2: Solvent Mixture Screening for Microwave-Assisted Suzuki Coupling

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)80
Toluene/EtOH/H₂O (2:2:1)75
DMF/H₂O (2:1)68
Acetonitrile/H₂O (2:1)55
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[3]

Table 3: Base Screening for Microwave-Assisted Suzuki Coupling

BaseYield (%)
K₂CO₃81
Na₂CO₃78
Cs₂CO₃72
K₃PO₄65
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 4: Temperature and Time Screening for Microwave-Assisted Suzuki Coupling

Temperature (°C)Time (min)Yield (%)
801565
1001078
1001581
1002081
1201575
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine with Boronic Acids

This protocol is adapted from the synthesis of 7-amino-5-aryl-thiazolo[5,4-d]pyrimidine derivatives.[1]

Materials:

  • 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine derivative

  • Appropriate boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivative, the desired boronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add a mixture of DME and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 30 minutes with stirring.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Microwave-Assisted Suzuki Coupling of Dichloropyrimidines

This protocol provides a general starting point for the optimization of Suzuki coupling with this compound.[3]

Materials:

  • This compound (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol for mono-substitution, 1.0 mmol for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the this compound (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[3]

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[3]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[3]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄.[3]

  • Filter and concentrate the solvent under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for optimizing the Suzuki coupling reaction.

Optimization_Workflow Start Start: Suzuki Coupling of This compound ScreenCatalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Start->ScreenCatalyst ScreenBase Screen Bases (e.g., K₂CO₃, Na₂CO₃) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvents (e.g., Dioxane/H₂O, DME/H₂O) ScreenBase->ScreenSolvent OptimizeTempTime Optimize Temperature & Time (Microwave or Conventional) ScreenSolvent->OptimizeTempTime AnalyzeResults Analyze Yield and Purity (LC-MS, NMR) OptimizeTempTime->AnalyzeResults AnalyzeResults->ScreenCatalyst Low Yield or Impurities OptimizedConditions Optimized Protocol AnalyzeResults->OptimizedConditions High Yield & Purity

Caption: Workflow for the optimization of Suzuki coupling reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, base, solvent, and reaction temperature, a wide array of substituted thiazolo[5,4-d]pyrimidines can be synthesized in good to excellent yields. The use of microwave irradiation can significantly accelerate these reactions, making it a valuable tool for high-throughput synthesis in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and optimize these important transformations.

References

Application Notes and Protocols for the Synthesis of Antiproliferative Agents Using 5,7-Dichlorothiazolo(5,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antiproliferative agents derived from the versatile 5,7-Dichlorothiazolo(5,4-d)pyrimidine scaffold. This document outlines detailed protocols for chemical synthesis, characterization, and biological evaluation, including cytotoxicity and apoptosis induction assays.

Introduction

The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. Its structural similarity to purine bases allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation. This compound is a key intermediate, offering two reactive sites for nucleophilic substitution, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Derivatives of this scaffold have shown potent antiproliferative activity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).

Data Presentation: Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of representative thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidine Analogs

Compound IDR2 SubstituentR7 SubstituentCancer Cell LineIC50 (µM)Reference
4k 4-ChlorophenylaminoN,N-DiethylaminoNCI-H322 (Lung)7.1[cite: ]
A549 (Lung)1.4[cite: ]
A431 (Epidermal)3.1[cite: ]
T98G (Glioblastoma)3.4[cite: ]
4a MorpholineMorpholineHL-60 (Leukemia)8.0[cite: ]
7i VariedVariedMGC-803 (Gastric)4.64[1]
HGC-27 (Gastric)5.07[1]
7a VariedVariedMGC-803 (Gastric)5.13[1]

Table 2: Selectivity of Lead Compounds

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
7i MGC-8034.64GES-1>55>12.0[1]
7a MGC-8035.13GES-1>55>12.5[1]

Experimental Protocols

Protocol 1: General Synthesis of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidines

This protocol describes a general method for the synthesis of 2,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives starting from 5,7-Dichlorothiazolo[5,4-d]pyrimidine.

Materials:

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine

  • Primary or secondary amine (for C7 substitution)

  • Substituted amine or thiol (for C2 substitution)

  • Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 7-substituted-5-chlorothiazolo[5,4-d]pyrimidine:

    • Dissolve 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., DCM).

    • Add the desired primary or secondary amine (1.1 equivalents) and a base (e.g., TEA, 2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 7-substituted-5-chlorothiazolo[5,4-d]pyrimidine intermediate.

  • Step 2: Synthesis of 2,7-disubstituted-thiazolo[5,4-d]pyrimidine:

    • Dissolve the 7-substituted-5-chlorothiazolo[5,4-d]pyrimidine intermediate (1 equivalent) in a suitable solvent (e.g., DMF).

    • Add the desired substituted amine or thiol (1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

    • Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization.

Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Antiproliferative Activity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with thiazolo[5,4-d]pyrimidine derivatives using flow cytometry.[6][7][8]

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the cleavage of PARP and caspases, key markers of apoptosis, in cells treated with the synthesized compounds.[9][10][11][12][13]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PARP, which detects both full-length and cleaved forms) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the extent of PARP and caspase cleavage relative to a loading control (e.g., β-actin).

Visualizations

Synthetic Workflow

synthetic_workflow start This compound intermediate 7-Substituted-5-chlorothiazolo [5,4-d]pyrimidine start->intermediate Nucleophilic Substitution at C7 final_product 2,7-Disubstituted-thiazolo [5,4-d]pyrimidine (Antiproliferative Agent) intermediate->final_product Nucleophilic Substitution at C5 reagent1 Primary/Secondary Amine, Base (e.g., TEA), Solvent (e.g., DCM) reagent2 Substituted Amine/Thiol, Base (e.g., DIPEA), Solvent (e.g., DMF)

Caption: General synthetic route to 2,7-disubstituted thiazolo[5,4-d]pyrimidines.

Experimental Logic for Biological Evaluation

biological_evaluation_workflow compound Synthesized Thiazolo[5,4-d]pyrimidine Derivative mtt MTT Assay (Cytotoxicity Screening) compound->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Mechanism of Action Studies ic50->apoptosis flow Annexin V/PI Staining (Flow Cytometry) apoptosis->flow western Western Blot Analysis (PARP, Caspase Cleavage) apoptosis->western outcome Lead Compound Identification flow->outcome western->outcome

Caption: Workflow for evaluating the antiproliferative effects of synthesized compounds.

Apoptotic Signaling Pathway

apoptotic_pathway compound Thiazolo[5,4-d]pyrimidine Derivative cell Cancer Cell compound->cell mito Mitochondrial Stress cell->mito Induces cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis Executes cleaved_parp Cleaved PARP (Inactive) parp->cleaved_parp

Caption: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidine derivatives.

References

Application of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in the Development of Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-24

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to demand the development of novel antiretroviral agents with improved efficacy, resistance profiles, and pharmacokinetic properties. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the viral reverse transcriptase (RT) enzyme.[1] However, the clinical utility of NNRTIs can be hampered by the rapid emergence of drug-resistant viral strains and suboptimal pharmacological characteristics.

Recent research has identified the thiazolo[5,4-d]pyrimidine scaffold as a promising core for the design of next-generation NNRTIs. This application note details the use of 5,7-dichlorothiazolo[5,4-d]pyrimidine as a key starting material for the synthesis of a series of potent piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives. These compounds have demonstrated significant anti-HIV-1 activity against both wild-type and drug-resistant viral strains, coupled with improved solubility and pharmacokinetic profiles, marking a significant advancement in the field. The development of these novel inhibitors was guided by a bioisosteric replacement strategy, evolving from the highly potent thiophene[3,2-d]pyrimidine-based lead compound, K-5a2.[2][3]

Rationale for Development

The lead compound, K-5a2, a piperidine-substituted thiophene[3,2-d]pyrimidine derivative, exhibited remarkable potency against wild-type HIV-1 and several resistant strains.[1][4][5][6][7] However, its clinical development was hindered by poor aqueous solubility and unfavorable oral bioavailability.[5] To address these limitations, a bioisosteric replacement of the central thiophene[3,2-d]pyrimidine core with a thiazolo[5,4-d]pyrimidine scaffold was investigated. This modification aimed to enhance the physicochemical properties of the compounds while maintaining or improving their biological activity. The thiazolo[5,4-d]pyrimidine core was selected for its potential to form favorable interactions within the NNRTI binding pocket of HIV-1 RT and for its synthetic accessibility, with 5,7-dichlorothiazolo[5,4-d]pyrimidine serving as a versatile precursor for chemical elaboration.

Quantitative Data Summary

The synthesized thiazolo[5,4-d]pyrimidine derivatives were evaluated for their in vitro anti-HIV-1 activity against a panel of wild-type and NNRTI-resistant strains. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI = CC50/EC50) were determined. The results for key compounds are summarized in the tables below, with Etravirine (ETV), a second-generation NNRTI, used as a reference compound.

Table 1: Anti-HIV-1 Activity of Thiazolo[5,4-d]pyrimidine Derivatives against Wild-Type and a Resistant Strain

CompoundEC50 (nM) vs. HIV-1 IIIB (Wild-Type)CC50 (µM) in MT-4 cellsSI vs. HIV-1 IIIBEC50 (nM) vs. RES056 (Resistant Strain)
14a 2.8>25.1>1107126.1
14c 2.5>25.1>1242527.4
14d 3.5>30.3>1681824.7
19a 2.4>25.1>1045818.3
19c 2.9>25.1>865518.1
ETV 2.8>25.1>896445.4

Data extracted from a study on piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives.[3]

Table 2: Anti-HIV-1 Activity against a Panel of NNRTI-Resistant Strains

CompoundL100I (EC50, nM)K103N (EC50, nM)Y181C (EC50, nM)Y188L (EC50, nM)E138K (EC50, nM)F227L+V106A (EC50, nM)
14a 3.54.86.27.15.519.8
14c 2.75.16.57.55.820.1
14d 3.85.36.87.96.121.5
19a 3.24.55.86.75.218.7
19c 3.44.76.17.05.419.5
ETV 6.03.34.55.54.118.9

Data extracted from a study on piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives.[3]

Experimental Protocols

General Synthetic Workflow

The synthesis of the target piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives initiates from a suitably activated thiazolo[5,4-d]pyrimidine core, such as 5,7-dichlorothiazolo[5,4-d]pyrimidine. A general synthetic scheme involves sequential nucleophilic aromatic substitution reactions at the C5 and C7 positions.

G start 5,7-Dichlorothiazolo (5,4-d)pyrimidine step1 Nucleophilic Substitution (e.g., with 4-hydroxy-3,5-dimethylbenzonitrile) start->step1 Step 1 intermediate1 Monosubstituted Intermediate step1->intermediate1 step2 Nucleophilic Substitution (e.g., with tert-butyl 4-aminopiperidine-1-carboxylate) intermediate1->step2 Step 2 intermediate2 Disubstituted Intermediate step2->intermediate2 step3 Deprotection (e.g., TFA) intermediate2->step3 Step 3 intermediate3 Piperidine Intermediate step3->intermediate3 step4 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) intermediate3->step4 Step 4 final_product Target NNRTI Derivatives step4->final_product

General synthetic workflow for thiazolo[5,4-d]pyrimidine NNRTIs.
Detailed Synthesis Protocol for a Representative Compound

Synthesis of Intermediate 7-chloro-5-substituted-thiazolo[5,4-d]pyrimidine:

  • To a solution of 5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF, add K2CO3 (2.0 eq).

  • Add a solution of the desired nucleophile (e.g., 4-hydroxy-3,5-dimethylbenzonitrile, 1.1 eq) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the monosubstituted intermediate.

Synthesis of the Final Piperidine-Substituted Thiazolo[5,4-d]pyrimidine Derivative:

  • To a solution of the 7-chloro-5-substituted-thiazolo[5,4-d]pyrimidine intermediate (1.0 eq) in DMF, add K2CO3 (2.0 eq).

  • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) and heat the mixture to 120 °C.

  • After the reaction is complete (monitored by TLC), cool the mixture, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer and concentrate. The crude product is then dissolved in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.

  • Evaporate the solvent and purify the residue to obtain the piperidine intermediate.

  • This intermediate can be further functionalized through various coupling reactions to yield the final target compounds.

Anti-HIV-1 Activity Assay Protocol

The anti-HIV-1 activity of the synthesized compounds is determined using a cell-based assay.

  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus: HIV-1 IIIB (wild-type) and various NNRTI-resistant strains are used.

  • Assay Procedure:

    • Plate MT-4 cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.

    • On day 5, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The EC50 values are calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effect by 50%. The CC50 values are determined from parallel experiments with uninfected cells.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis cell_culture Culture MT-4 cells plate_cells Plate MT-4 cells in 96-well plate cell_culture->plate_cells compound_prep Prepare serial dilutions of test compounds add_compounds Add compound dilutions to wells compound_prep->add_compounds virus_prep Prepare HIV-1 virus stock infect_cells Infect cells with HIV-1 virus_prep->infect_cells plate_cells->add_compounds add_compounds->infect_cells incubation Incubate for 5 days infect_cells->incubation mtt_assay Perform MTT assay for cell viability incubation->mtt_assay read_plate Measure absorbance at 570 nm mtt_assay->read_plate calculate_results Calculate EC50, CC50, and SI values read_plate->calculate_results

Workflow for the anti-HIV-1 activity assay.

Mechanism of Action

The thiazolo[5,4-d]pyrimidine derivatives, like other NNRTIs, are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site. Binding of the inhibitor induces a conformational change in the enzyme, which restricts the mobility of the p66 subunit and ultimately blocks the reverse transcription process. The improved activity of the new derivatives against resistant strains is attributed to their conformational flexibility, allowing them to adapt to mutations within the NNIBP.

G nnrti Thiazolo[5,4-d]pyrimidine NNRTI nnibp NNRTI Binding Pocket (Allosteric Site) nnrti->nnibp Binds to rt HIV-1 Reverse Transcriptase (RT) active_site Polymerase Active Site conformational_change Conformational Change in RT nnibp->conformational_change Induces inhibition Inhibition of Reverse Transcription active_site->inhibition Leads to conformational_change->active_site Inactivates

References

The Role of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichlorothiazolo(5,4-d)pyrimidine is a versatile heterocyclic scaffold that has emerged as a privileged starting material in the discovery of novel anticancer agents. Its unique structure serves as a key building block for the synthesis of a diverse range of derivatives that have demonstrated potent and selective inhibitory activity against various molecular targets implicated in cancer progression. This document provides a comprehensive overview of the applications of this compound in oncology research, including detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

The thiazolo[5,4-d]pyrimidine core is a bioisostere of the purine ring system, allowing its derivatives to interact with ATP-binding sites of various kinases, thereby modulating their activity.[1] Research has shown that derivatives of this compound can effectively target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Syk kinase pathways, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[2][3]

Key Applications in Anticancer Drug Discovery

Derivatives synthesized from this compound have been investigated for their therapeutic potential in a variety of cancers. The primary mechanisms of action for these compounds involve:

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation. Notable targets include Spleen Tyrosine Kinase (Syk), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[2]

  • Induction of Apoptosis: A significant number of thiazolo[5,4-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins such as PARP-1 and procaspase-3.

  • Cell Cycle Arrest: Certain derivatives have been observed to halt the progression of the cell cycle in cancerous cells, thereby preventing their uncontrolled division.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
4k 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineA549 (Lung)1.4[4]
NCI-H322 (Lung)7.1[4]
A431 (Epidermal)3.1[4]
T98G (Glioblastoma)3.4[4]
4a 2-(substituted)-7-morpholino-thiazolo[5,4-d]pyrimidineHL-60 (Leukemia)8[4]
7i Thiazolo[5,4-d]pyrimidine derivativeMGC-803 (Gastric)4.64[5]
HGC-27 (Gastric)5.07[5]
7a Thiazolo[5,4-d]pyrimidine derivativeMGC-803 (Gastric)5.13[5]

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to modulate critical signaling pathways involved in cell growth, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is hyperactivated in many cancers.[2][6] Derivatives of this compound can inhibit key kinases in this pathway, leading to the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 P BAD BAD Akt->BAD P S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Proliferation & Survival S6K->Proliferation Apoptosis Apoptosis Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3 Bcl2 Bcl-2 BAD->Bcl2 Bcl2->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolo[5,4-d]pyrimidine derivatives.

Syk Kinase Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various cell surface receptors and is implicated in the survival and proliferation of certain cancer cells.[3]

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk P PLCg2 PLCγ2 Syk->PLCg2 P VAV VAV Syk->VAV P PI3K_delta PI3Kδ Syk->PI3K_delta P Downstream Downstream Signaling (e.g., Akt, MAPK) PLCg2->Downstream VAV->Downstream PI3K_delta->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->Syk

Caption: Inhibition of the Syk kinase signaling pathway by thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative thiazolo[5,4-d]pyrimidine derivative and for key in vitro assays to evaluate its anticancer activity.

Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of 2,7-disubstituted-thiazolo[5,4-d]pyrimidines starting from this compound.

Synthesis_Workflow Start 5,7-Dichlorothiazolo (5,4-d)pyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 (R1-NH2) Start->Step1 Intermediate 7-Amino-5-chloro- thiazolo[5,4-d]pyrimidine Intermediate Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) with Amine 2 (R2-NH2) Intermediate->Step2 Product 2,7-Disubstituted- thiazolo[5,4-d]pyrimidine Derivative Step2->Product

Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.

Materials:

  • This compound

  • Appropriate primary or secondary amines (e.g., 4-chloroaniline, diethylamine)

  • Solvent (e.g., ethanol, N,N-Dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Step 1: Synthesis of 7-substituted-5-chloro-thiazolo[5,4-d]pyrimidine:

    • Dissolve this compound (1 equivalent) in a suitable solvent.

    • Add the first amine (1.1 equivalents) and a base (1.2 equivalents).

    • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 7-substituted-5-chloro-thiazolo[5,4-d]pyrimidine intermediate.

  • Step 2: Synthesis of the final 2,7-disubstituted-thiazolo[5,4-d]pyrimidine:

    • Dissolve the intermediate from Step 1 in a suitable solvent.

    • Add the second amine (1.5 equivalents) and a base (1.5 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent.

    • Purify the final product by recrystallization or column chromatography.

    • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thiazolo[5,4-d]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • Thiazolo[5,4-d]pyrimidine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat the cells with the desired concentrations of the thiazolo[5,4-d]pyrimidine derivative for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and setting up the quadrants.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of PARP-1 and procaspase-3, which are hallmarks of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP-1, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells with RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-PARP-1, anti-caspase-3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the bands corresponding to full-length and cleaved PARP-1 and procaspase-3. Use β-actin as a loading control.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel anticancer therapeutics. The ability to readily synthesize a wide array of derivatives targeting key oncogenic pathways provides a robust platform for drug discovery efforts. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to advance them towards clinical applications.

References

Application Notes and Protocols for In Vitro Biological Assays of Thiazolo[5,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse range of biological activities.[1] As a purine isostere, this scaffold has been successfully incorporated into compounds targeting various biological processes, leading to the development of agents with potent antitumor, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] These application notes provide a comprehensive guide to the key in vitro assays used to characterize the biological effects of novel thiazolo[5,4-d]pyrimidine derivatives, intended for researchers, scientists, and drug development professionals.

Anticancer and Antiproliferative Assays

Application Note:

A primary focus for thiazolo[5,4-d]pyrimidine derivatives has been the development of anticancer agents. Their efficacy is commonly evaluated by their ability to inhibit the growth and proliferation of cancer cells. In vitro assays are the first step in this evaluation, providing quantitative measures of a compound's potency (e.g., IC50 or GI50 values) across a panel of human cancer cell lines. Commonly employed methods include colorimetric assays like the MTT and SRB assays, which measure metabolic activity or total protein content as indicators of cell viability.[5][6] Long-term assays, such as the colony formation assay, assess the ability of a single cell to undergo sustained proliferation, providing insights into cytostatic versus cytotoxic effects.[5]

Quantitative Data Summary:

The following tables summarize the antiproliferative activity of selected thiazolo[5,4-d]pyrimidine compounds against various cancer cell lines.

Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives

Compound Cell Line Cancer Type IC50 (µM) Reference
7i MGC-803 Gastric Cancer 4.64 [1]
7i HGC-27 Gastric Cancer 5.07 [1]
7a MGC-803 Gastric Cancer 5.13 [1]
4k A549 Lung Cancer 1.4 [7]
4k NCI-H322 Lung Cancer 7.1 [7]
4k A431 Epidermal Cancer 3.1 [7]
4k T98G Glioblastoma 3.4 [7]
4a HL-60 Leukemia 8 [7]
4c MCF-7 Breast Cancer 1.54 [6]
4c MDAMB-231 Breast Cancer 2.12 [6]
4a MCF-7 Breast Cancer 2.18 [6]

| 4a | MDAMB-231 | Breast Cancer | 3.01 |[6] |

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow A Seed Cells in 96-well Plates B Incubate (24h) for Cell Adherence A->B D Treat Cells with Compounds (Vehicle and Positive Controls) B->D C Prepare Serial Dilutions of Thiazolopyrimidine Compounds C->D E Incubate for Treatment Period (e.g., 48-72h) D->E F Add Viability Reagent (e.g., MTT, MTS, SRB) E->F G Incubate for Color Development F->G H Measure Signal (Absorbance/Fluorescence) G->H I Data Analysis: Calculate IC50 Values H->I

Caption: General workflow for in vitro cytotoxicity and antiproliferative assays.

Protocols:

Protocol 1: MTT Cell Viability Assay [1][5][8][9]

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • 96-well flat-bottom plates

    • Thiazolo[5,4-d]pyrimidine compounds dissolved in DMSO

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Induction Assays

Application Note:

Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Thiazolo[5,4-d]pyrimidines have been shown to induce apoptosis in various cancer cell lines.[7] The most common method to detect apoptosis is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[10] Further mechanistic studies often involve Western blot analysis for the cleavage of key apoptotic proteins like PARP-1 and procaspase-3.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Seed and Treat Cells with Thiazolopyrimidine Compounds B Harvest Cells (Including Supernatant) A->B C Wash Cells with PBS B->C D Resuspend Cells in 1X Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the Dark (15 min at Room Temperature) E->F G Analyze by Flow Cytometry (within 1 hour) F->G H Quantify Cell Populations: Viable, Apoptotic, Necrotic G->H

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining [5][10]

  • Materials:

    • 6-well plates

    • Treated cells and controls

    • Phosphate-Buffered Saline (PBS)

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI) solution

    • 1X Annexin V Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the thiazolo[5,4-d]pyrimidine compound for the specified time (e.g., 24-48 hours).

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Kinase Inhibition Assays

Application Note:

The dysregulation of protein kinase signaling is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival, and it is often overactive in cancer.[11][12] Thiazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[13] In vitro kinase assays are essential for determining the specific inhibitory activity and selectivity of these compounds against target kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Quantitative Data Summary:

Table 2: PI3K Isoform Inhibition by a Thiazolo[5,4-b]pyridine Derivative

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM) Reference

| 19a | 3.4 | >30 | 1.8 | 2.5 |[13] |

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K1->Proliferation EIF4EBP1->Proliferation Inhibitor Thiazolopyrimidine Inhibitors Inhibitor->PI3K Blocks

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by inhibitors.

Protocol 3: General In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework. Specific reagents and conditions will vary based on the kinase and the assay kit used (e.g., LanthaScreen™, Z'-LYTE™).

  • Materials:

    • Recombinant human kinase (e.g., PI3Kα)

    • Kinase-specific substrate (e.g., a fluorescently labeled peptide)

    • ATP

    • Assay buffer

    • Thiazolo[5,4-d]pyrimidine compounds in DMSO

    • Stop solution or detection reagents

    • Low-volume 384-well plates (white or black)

    • Microplate reader capable of fluorescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the assay plate.

    • Kinase Reaction: Add the kinase, fluorescent substrate, and ATP to the wells to initiate the reaction. The final volume is typically 10-20 µL.

    • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60-90 minutes).

    • Reaction Termination: Add a stop solution or detection reagent as specified by the manufacturer to terminate the kinase reaction and generate a signal.

    • Signal Detection: Read the plate on a compatible microplate reader. For TR-FRET assays, this involves measuring the emission ratio at two different wavelengths.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Antimicrobial Assays

Application Note:

In addition to anticancer activity, thiazolo[5,4-d]pyrimidines have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.[3][14][15] The standard method for quantifying antimicrobial activity in vitro is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.

Quantitative Data Summary:

Table 3: Antibacterial Activity of Thiazolo[4,5-d]pyrimidine Derivatives

Compound Bacterial Strain Activity (Inhibition Zone in mm) Reference
3 Staphylococcus aureus Moderate Activity [3]
3 Escherichia coli Moderate Activity [3]
4 Staphylococcus aureus Moderate Activity [3]
4 Escherichia coli Moderate Activity [3]
11a Staphylococcus aureus Potent Inhibition [14]

| 11b | Escherichia coli | Potent Inhibition |[14] |

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Thiazolo[5,4-d]pyrimidine compounds dissolved in DMSO

    • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control

    • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Procedure:

    • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Dispense 50 µL of the stock compound solution (at 2x the highest desired concentration) into the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

References

Application Notes and Protocols for the Purification of 5,7-Dichlorothiazolo(5,4-d)pyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for common purification techniques for products derived from 5,7-Dichlorothiazolo(5,4-d)pyrimidine, catering to researchers, scientists, and professionals in drug development.

Overview of Purification Strategies

Derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active compounds.[1] Effective purification is crucial to ensure the quality and reliability of downstream applications. The choice of purification method depends on the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of the process. Common techniques include precipitation, recrystallization, and column chromatography.

Purification Data Summary

The following tables summarize quantitative data for various purification methods applied to this compound and its derivatives, based on available literature.

Table 1: Purification of this compound

Purification MethodSolvents/ReagentsYieldPurityReference
PrecipitationIsopropyl acetate-heptane86%>99%[2]
Aqueous Work-up & FiltrationWater98% (for precursor)Not Specified[2]

Table 2: Purification of Thiazolo[5,4-d]pyrimidine Derivatives

Purification MethodDerivative TypeSolvents/Mobile PhaseYieldPurityReference
RecrystallizationArylidene derivativeEthanolGoodNot Specified[3]
Recrystallization2-hydroxybenzylidene derivativeMethanol87%Not Specified[4]
RecrystallizationPyridopyrimidine derivativeGlacial Acetic AcidNot SpecifiedNot Specified[5]
Column ChromatographyThiazolo-pyrimidinoneHexane/EtOAc (1:1)79%Not Specified[6]
HPLC2,7-dimethyl-5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanolAcetonitrile, Water, Phosphoric AcidNot SpecifiedAnalytical Method[7]

Experimental Protocols

Protocol for Purification by Precipitation

This protocol is adapted from the synthesis of this compound.[2]

Objective: To purify crude this compound by precipitation.

Materials:

  • Crude this compound

  • Isopropyl acetate

  • Heptane

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Following the synthesis, concentrate the reaction mixture containing the crude product under reduced pressure to remove the excess phosphoryl chloride.

  • Perform an aqueous work-up of the residue.

  • Dissolve the resulting crude product in a minimal amount of isopropyl acetate.

  • Slowly add heptane to the solution with stirring until a precipitate forms.

  • Continue stirring for a predetermined time to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold heptane to remove residual impurities.

  • Dry the purified product under vacuum to a constant weight.

Protocol for Purification by Recrystallization

This is a general protocol for the recrystallization of thiazolo[5,4-d]pyrimidine derivatives.[3][4][8]

Objective: To purify solid derivatives of thiazolo[5,4-d]pyrimidine by recrystallization.

Materials:

  • Crude thiazolo[5,4-d]pyrimidine derivative

  • Recrystallization solvent (e.g., ethanol, methanol, or glacial acetic acid)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Transfer the crude solid product into an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, hot filtration can be performed to remove insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol for Purification by Column Chromatography

This protocol is a general guideline for the purification of thiazolo[5,4-d]pyrimidine derivatives using flash column chromatography.[6]

Objective: To separate and purify thiazolo[5,4-d]pyrimidine derivatives from reaction mixtures.

Materials:

  • Crude product mixture

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., Hexane/Ethyl Acetate, 1:1)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) apparatus for monitoring

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen mobile phase.

  • Collect fractions as the solvent passes through the column.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow Crude Crude Product (from synthesis) Precipitation Precipitation Crude->Precipitation Dissolve & Precipitate Recrystallization Recrystallization Crude->Recrystallization Dissolve & Cool ColumnChromatography Column Chromatography Crude->ColumnChromatography Load on Column PureSolid Purified Solid Product Precipitation->PureSolid Filter & Dry Recrystallization->PureSolid Filter & Dry PureFractions Purified Fractions ColumnChromatography->PureFractions Elute SolventRemoval Solvent Removal PureFractions->SolventRemoval SolventRemoval->PureSolid

Caption: General Purification Workflow for Thiazolopyrimidine Derivatives.

SynthesisAndPurificationFlow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Isolation (e.g., Filtration) Workup->Crude Purification Final Purification (e.g., Recrystallization/Precipitation) Crude->Purification Final Pure Product Purification->Final

Caption: Integrated Synthesis and Purification Process Overview.

References

Troubleshooting & Optimization

Technical Support Center: 5,7-Dichlorothiazolo(5,4-d)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yields for the synthesis of 5,7-Dichlorothiazolo(5,4-d)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound with a high overall yield?

A1: A convenient and high-yield four-step synthesis starting from ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate has been reported. This method provides the target compound in a 57% overall yield. The key steps involve the formation of a 5-aminothiazole intermediate, followed by cyclization and a final, optimized chlorination step.

Q2: My yield for the final chlorination step of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione to this compound is very low. What is the most critical factor for improving this step?

A2: The most critical factor for significantly improving the yield of the final chlorination step is the addition of a tertiary amine, specifically N,N-diisopropylethylamine (DIPEA), to the reaction mixture of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione and phosphoryl chloride (POCl₃). Additionally, maintaining a reaction temperature of 110 °C is crucial for optimal results.

Q3: What is the mechanism behind the yield improvement observed with the addition of N,N-diisopropylethylamine (DIPEA)?

A3: The tertiary amine, DIPEA, acts as a catalyst by activating the 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione substrate. It is proposed that the lone pair of electrons on the nitrogen atom of DIPEA attacks the carbonyl carbon of the pyrimidine dione, making it more susceptible to nucleophilic attack by the chlorinating agent, POCl₃. This activation facilitates the conversion of the hydroxyl groups to chloro groups under milder conditions, thus preventing degradation of the starting material and product that can occur at higher temperatures.

Q4: Are there alternative chlorinating agents to phosphoryl chloride (POCl₃)?

A4: While phosphoryl chloride (POCl₃) is the most commonly used and effective reagent for this transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or mixtures of POCl₃ and phosphorus pentachloride (PCl₅) are used for chlorination of similar heterocyclic systems. However, for the conversion of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione, the optimized POCl₃/DIPEA system has been shown to be highly efficient.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione 1. Insufficient reaction temperature. 2. Inactive phosphoryl chloride (POCl₃) due to hydrolysis. 3. Absence of a tertiary amine catalyst.1. Ensure the reaction temperature is maintained at 110 °C. 2. Use freshly distilled or a new bottle of POCl₃. 3. Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
Formation of a dark, tar-like substance 1. Reaction temperature is too high. Older procedures reporting temperatures of 200 °C are known to cause degradation. 2. Prolonged reaction time at elevated temperatures.1. Strictly maintain the reaction temperature at 110 °C. 2. Monitor the reaction progress by TLC and quench the reaction upon completion (typically around 30 hours).
Presence of mono-chlorinated intermediate 1. Incomplete reaction. 2. Insufficient amount of POCl₃.1. Increase the reaction time and monitor by TLC until the starting material and mono-chlorinated intermediate are consumed. 2. Ensure a sufficient excess of POCl₃ is used, as it often serves as both the reagent and solvent.
Product hydrolysis during work-up 1. Quenching the reaction with water at a high temperature. 2. Presence of acidic byproducts catalyzing hydrolysis.1. Cool the reaction mixture to room temperature before slowly quenching with ice-water. 2. Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) during the aqueous work-up.
Difficult purification of the final product 1. Formation of colored impurities due to side reactions.1. After the aqueous work-up, precipitate the product from a solvent system like isopropyl acetate-heptane to isolate it as a solid. This can significantly improve purity.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Chlorination of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione.

Method Chlorinating Agent Additive Temperature Reaction Time Yield (%) Reference
ConventionalPOCl₃None200 °C12 hours12Older literature
OptimizedPOCl₃N,N-diisopropylethylamine110 °C30 hours86Shu, L., et al. (2012)[1]

Experimental Protocols

Optimized Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

This protocol is based on the high-yield, four-step synthesis reported by Shu, L., et al. in HETEROCYCLES, Vol. 85, No. 7, 2012.[1]

Step 1: Synthesis of Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate

  • To a solution of 1 M potassium t-butoxide in THF (180 mL, 180 mmol) at < -25 °C, add ethyl isocyanoacetate (18.0 g, 159 mmol) over 5 minutes.

  • Stir for 10 minutes, then add ethoxycarbonyl isothiocyanate (21.0 g, 160 mmol) dropwise over 10 minutes, maintaining the temperature below -20 °C.

  • After stirring for 10 minutes, warm the mixture to 0 °C over 30 minutes.

  • Quench the reaction with acetic acid and perform an extractive work-up with isopropyl acetate.

  • Concentration of the organic phase yields the product as a light brown solid (92% yield), which can be used in the next step without further purification.

Step 2: Synthesis of 5-Aminothiazole-4-carboxamide

  • Dissolve the product from Step 1 in aqueous ethanol at 40 °C.

  • Add ammonium hydroxide and stir the resulting suspension at 40 °C overnight.

  • The product precipitates and can be collected by filtration.

Step 3: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

  • A detailed procedure for this step can be found in the referenced literature. It typically involves the cyclization of the 5-aminothiazole-4-carboxamide. A 98% yield is reported for this step.[1]

Step 4: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

  • In a round-bottomed flask, suspend 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione in phosphoryl chloride (POCl₃).

  • Add N,N-diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 110 °C and stir for 30 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Carefully quench the residue with ice-water.

  • Extract the product with a suitable organic solvent (e.g., isopropyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the product from an isopropyl acetate-heptane mixture to obtain 5,7-Dichlorothiazolo[5,4-d]pyrimidine as a brown solid (86% yield, >99% purity).[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 cluster_final Step 4 (Optimized Chlorination) Ethyl Isocyanoacetate Ethyl Isocyanoacetate node1 Ethyl 5-(ethoxycarbonylamino)thiazole- 4-carboxylate Ethyl Isocyanoacetate->node1 K-t-Butoxide, THF, < -20 °C Ethoxycarbonyl Isothiocyanate Ethoxycarbonyl Isothiocyanate Ethoxycarbonyl Isothiocyanate->node1 node2 5-Aminothiazole-4-carboxamide node1->node2 NH4OH, aq. EtOH, 40 °C node3 4H-Thiazolo[5,4-d]pyrimidine- 5,7-dione node2->node3 Cyclization node4 This compound node3->node4 POCl3, DIPEA, 110 °C

Caption: Optimized 4-step synthesis workflow for this compound.

troubleshooting_logic start Low Yield in Chlorination Step q1 Is the reaction temperature 110 °C? start->q1 s1 Adjust temperature to 110 °C. Higher temperatures cause degradation. q1->s1 No q2 Was DIPEA added? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Add N,N-diisopropylethylamine (DIPEA). It is a crucial catalyst. q2->s2 No q3 Is the POCl3 fresh? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use fresh or distilled POCl3. It can hydrolyze over time. q3->s3 No q4 Is the work-up done correctly? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Quench slowly with ice-water and neutralize to prevent hydrolysis. q4->s4 No end_node Yield should improve. If not, check starting material purity. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting logic for low yield in the final chlorination step.

References

Common side reactions in the synthesis of thiazolo[5,4-d]pyrimidine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiazolo[5,4-d]pyrimidine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiazolo[5,4-d]pyrimidine analogs, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Failure in the Initial Thiazole Ring Formation (Gewald Reaction)

Q: I am attempting to synthesize the 2-aminothiazole precursor using the Gewald reaction, but I am getting a low yield of my desired product and a significant amount of an unknown byproduct. What could be the cause and how can I fix it?

A: A common side reaction in the Gewald synthesis of 2-aminothiophenes (a precursor to the thiazole ring in many synthetic routes) is the dimerization of the α,β-unsaturated nitrile intermediate. This dimer formation competes with the desired cyclization, leading to a reduced yield of the target aminothiophene.[1] The success of the Gewald reaction is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The temperature plays a crucial role in directing the reaction towards the desired product. A temperature that is too high can favor the formation of side products, while a temperature that is too low may lead to an incomplete reaction. It is recommended to screen a range of temperatures (e.g., room temperature, 45 °C, and 70 °C) to find the optimal condition for your specific substrates.[1]

  • Select the Appropriate Solvent: The polarity of the solvent can significantly influence the reaction outcome. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used and can enhance the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.

  • Choice of Base: The base is essential for promoting the initial Knoevenagel condensation. While organic bases like triethylamine or morpholine are frequently used, their basicity and concentration can affect the rate of the competing dimerization reaction. Careful selection and optimization of the base are recommended.

  • Monitor the Initial Condensation: Before adding sulfur, it can be beneficial to monitor the formation of the Knoevenagel condensation product (an α,β-unsaturated nitrile) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This ensures that the initial step is proceeding as expected.

Issue 2: Formation of Dimer Byproducts (Disulfide Formation)

Q: During the synthesis of a mercapto-substituted thiazolo[5,4-d]pyrimidine, I am observing a byproduct with approximately double the mass of my expected product. What is this and how can I prevent its formation?

A: The byproduct you are observing is likely a disulfide dimer, formed by the oxidation of the mercapto group of two molecules of your target compound. This is a common side reaction when working with thiol-containing heterocyclic compounds.

Troubleshooting Steps:

  • Control pH: The formation of disulfide bonds is often favored under neutral to slightly basic conditions. Keeping the pH of the reaction mixture in the acidic range (pH 3-4) can help to keep the thiol groups protonated and less susceptible to oxidation.

  • Use of Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent or reverse the formation of disulfide bonds.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.

  • Alkylating Agents: If the free thiol is not required for a subsequent step, it can be protected by alkylation to prevent disulfide formation.

Issue 3: Unexpected Oxidation of the Thiazolo[5,4-d]pyrimidine Core

Q: I am performing a reaction on a substituent of my thiazolo[5,4-d]pyrimidine, but I am isolating an unexpected product with an additional oxygen atom. What could be happening?

A: The thiazole ring, while generally stable, can undergo oxidation under certain conditions. The most common oxidation side reactions are the formation of a thiazole N-oxide or oxidation of the sulfur atom to a sulfoxide or sulfone. Ring-opening of the thiazole ring can also occur with strong oxidizing agents.[2]

Troubleshooting Steps:

  • Choice of Oxidant: Avoid strong oxidizing agents if possible. Peroxy acids like m-CPBA are known to cause N-oxidation of thiazoles.[3] Consider using milder or more selective oxidizing agents.

  • Protect the Ring Nitrogen: If N-oxidation is a persistent issue, it may be necessary to protect the nitrogen atom of the thiazole ring before carrying out the oxidation step.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can sometimes minimize over-oxidation.

  • Alternative Synthetic Route: If selective oxidation of a substituent is not achievable without affecting the thiazole ring, consider introducing the oxidized substituent at an earlier stage of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazole precursor for thiazolo[5,4-d]pyrimidine analogs?

A1: Two of the most widely used methods for synthesizing the initial thiazole ring are the Hantzsch thiazole synthesis and the Gewald reaction.

  • Hantzsch Thiazole Synthesis: This method involves the reaction of an α-haloketone with a thioamide. It is a versatile and generally high-yielding reaction.[4][5]

  • Gewald Reaction: This is a one-pot multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can then be used to construct the thiazolo[5,4-d]pyrimidine system.[1]

Q2: What is the Thorpe-Ziegler reaction and when is it used in this synthesis?

A2: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a base, to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[6][7] In the context of thiazolo[5,4-d]pyrimidine synthesis, it can be used to form the pyrimidine ring by cyclizing a precursor that has two nitrile groups.

Q3: I am having difficulty purifying my final thiazolo[5,4-d]pyrimidine analog. What are some common strategies?

A3: Purification of thiazolo[5,4-d]pyrimidine derivatives can be challenging due to their often polar nature and potential for forming byproducts with similar properties. Common purification techniques include:

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an effective method for obtaining high-purity material.

  • Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from impurities. A range of solvent systems, from non-polar to polar, may need to be screened to achieve good separation.

  • Solid-Phase Synthesis: For the synthesis of libraries of analogs, solid-phase synthesis can simplify purification, as excess reagents and byproducts can be washed away from the resin-bound product.[8]

Q4: Can microwave irradiation be used to improve the synthesis of thiazolo[5,4-d]pyrimidine analogs?

A4: Yes, microwave-assisted synthesis has been shown to be beneficial in several steps of the synthesis of thiazolo[5,4-d]pyrimidines and related heterocyclic systems. It can significantly reduce reaction times and, in some cases, improve yields.[9][10]

Data Presentation

Table 1: Comparison of Yields for Hantzsch Thiazole Synthesis under Different Conditions

EntryReaction ConditionsYield (%)Reference
12-bromoacetophenone, thiourea, methanol, heat99[5]
22-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea, methanol, microwave (90 °C, 30 min)95[10]
32-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea, methanol, reflux (8 h)Lower than microwave[10]

Table 2: Optimization of the Gewald Reaction for 2-Aminothiophene Synthesis

EntrySolventBaseTemperature (°C)Yield (%)Reference
1TolueneMorpholineRefluxLow[11]
2AcetonitrileMorpholineRefluxModerate[6]
3EthanolMorpholineRefluxHigh[6]
4Water/TriethylamineTriethylamineRoom Temperature75-98Inferred from similar reactions

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-amino-4-phenylthiazole [4]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to obtain the 2-amino-4-phenylthiazole product.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Yield in Thiazole Synthesis start Low Yield of Thiazole Precursor check_byproduct Analyze Byproduct(s) (e.g., by MS, NMR) start->check_byproduct is_dimer Is the major byproduct a dimer? check_byproduct->is_dimer optimize_temp Optimize Temperature: Screen a range (e.g., RT, 45°C, 70°C) is_dimer->optimize_temp  Yes other_issue Investigate other issues: - Incomplete reaction - Degradation of starting material - Other side reactions is_dimer->other_issue  No optimize_solvent Optimize Solvent: Test different polar solvents (e.g., EtOH, MeOH, DMF) optimize_temp->optimize_solvent optimize_base Optimize Base: Vary base and concentration optimize_solvent->optimize_base monitor_initial_step Monitor initial condensation (Knoevenagel) by TLC/LC-MS optimize_base->monitor_initial_step end Improved Yield monitor_initial_step->end

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

side_reactions Common Side Reaction Pathways in Thiazolo[5,4-d]pyrimidine Synthesis cluster_gewald Gewald Reaction cluster_oxidation Oxidation Reactions cluster_dimerization Disulfide Formation ketone Ketone/Aldehyde + Active Methylene Nitrile intermediate α,β-Unsaturated Nitrile ketone->intermediate Base dimer Dimer Byproduct intermediate->dimer Side Reaction aminothiophene 2-Aminothiophene (Thiazole Precursor) intermediate->aminothiophene Sulfur, Base thiazolopyrimidine Thiazolo[5,4-d]pyrimidine n_oxide N-Oxide thiazolopyrimidine->n_oxide Peroxy acids sulfoxide Sulfoxide/Sulfone thiazolopyrimidine->sulfoxide Oxidizing agents ring_opened Ring-Opened Product thiazolopyrimidine->ring_opened Strong Oxidants mercapto Mercapto-substituted Thiazolopyrimidine disulfide Disulfide Dimer mercapto->disulfide Oxidation

References

Strategies to overcome the low solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound?

A1: this compound is a poorly water-soluble compound.[1][2] Its solubility is limited in common aqueous and organic solvents. The known solubility data is summarized below.

SolventSolubilityReference
Dimethylformamide (DMF)2 mg/mL[3][4]
Dimethyl sulfoxide (DMSO)1 mg/mL[3][4]
EthanolInsoluble[3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)Insoluble[3][4]

Q2: I am struggling to dissolve the compound for my in vitro assay. What are the initial steps I should take?

A2: Given its poor aqueous solubility, direct dissolution in buffers like PBS will be ineffective.[3][4] The recommended starting point is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium.

  • Primary Solvent Selection: Start by dissolving this compound in 100% DMSO or DMF to create a high-concentration stock solution (e.g., 1-2 mg/mL).[3][4]

  • Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer.

  • Precipitation Watch: Be vigilant for precipitation upon dilution. If precipitation occurs, the final concentration of the organic solvent in your assay medium may be too low, or the desired final concentration of the compound is above its solubility limit in the mixed solvent system. Consider lowering the final compound concentration or slightly increasing the tolerable co-solvent percentage in your assay.

Q3: My compound is precipitating out of solution during my cell-based assay. How can I prevent this?

A3: Precipitation in cell-based assays is a common issue with hydrophobic compounds. This often occurs when the final concentration of the organic solvent (like DMSO) is too low to maintain solubility. Here are several strategies to address this:

  • Co-Solvent Approach: The use of a co-solvent system can enhance solubility.[5][6] This involves adding a water-miscible solvent to the aqueous medium to reduce the interfacial tension between the compound and the water.[5]

  • Use of Surfactants: Incorporating a low concentration of a biocompatible non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[5][7]

  • Complexation with Cyclodextrins: Cyclodextrins are host molecules that can form inclusion complexes with poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[2]

Troubleshooting Guides & Advanced Strategies

If standard stock solution methods are insufficient, more advanced formulation strategies may be necessary. The following sections provide detailed protocols for common solubility enhancement techniques.

Strategy 1: Co-Solvency

The co-solvency technique is a straightforward method to improve the solubility of lipophilic compounds.[8] By blending a water-miscible solvent (the co-solvent) with water, you create a solvent system with reduced polarity, which can better dissolve nonpolar molecules.[5]

  • Co-Solvent Selection: Choose a biocompatible co-solvent. Common choices for in vitro studies include polyethylene glycol 400 (PEG 400) and propylene glycol (PG).[9]

  • Initial Dissolution: Dissolve this compound in the chosen co-solvent (e.g., PEG 400) to the highest possible concentration. Gentle heating or sonication may be required.

  • Titration with Aqueous Phase: Slowly add your aqueous buffer (e.g., cell culture medium or PBS) to the co-solvent mixture while vortexing or stirring continuously.

  • Observation: Monitor for any signs of precipitation (cloudiness). The goal is to find the highest ratio of aqueous buffer to co-solvent that keeps the compound in solution at your desired final concentration.

  • Vehicle Control: It is critical to prepare a vehicle control for your experiment, containing the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.

CoSolvency_Mechanism cluster_0 Before Co-Solvent cluster_1 After Adding Co-Solvent Drug_Aggregates Drug Aggregates Water_Molecules Water Process Addition of Co-Solvent Dissolved_Drug Dissolved Drug Water_Molecules2 Water Dissolved_Drug->Water_Molecules2 Reduced Polarity CoSolvent Co-Solvent

Caption: Mechanism of co-solvency for enhancing drug solubility.

Strategy 2: Solid Dispersion

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[2] This can enhance solubility by converting the drug from a crystalline form to a more soluble amorphous form.[10] Common carriers include polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[10]

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol or a mixture of dichloromethane and methanol).

  • Dissolution: Dissolve a defined ratio of this compound and the carrier in the selected solvent. Common drug-to-carrier weight ratios to test are 1:1, 1:5, and 1:10.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This process should be continued until a dry, solid mass is formed.

  • Further Drying: Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

  • Solubility Testing: Assess the solubility of the prepared solid dispersion powder in your aqueous medium of choice and compare it to the solubility of the pure crystalline drug.

Solid_Dispersion_Workflow Start 1. Dissolve Drug & Carrier in Volatile Solvent Evaporation 2. Solvent Evaporation (e.g., Rotary Evaporator) Start->Evaporation Drying 3. Vacuum Drying (Remove Residual Solvent) Evaporation->Drying Product 4. Amorphous Solid Dispersion Powder Drying->Product Testing 5. Test Enhanced Aqueous Solubility Product->Testing

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

Strategy 3: Particle Size Reduction

Reducing the particle size of a compound increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate, although it may not increase the equilibrium solubility.[2][5] Techniques like micronization or nanosuspension are common.[11]

Nanosuspensions consist of sub-micron sized drug particles stabilized by surfactants.[2][11] They can be prepared by methods such as wet milling or high-pressure homogenization. This is an advanced technique typically requiring specialized equipment.

  • Dispersion: The drug is dispersed in a liquid medium containing stabilizers (surfactants or polymers).

  • Size Reduction: The dispersion is subjected to high-energy processes (e.g., milling with grinding media or homogenization at high pressure) to fracture the drug crystals down to the nanometer scale.

  • Stabilization: The stabilizers adsorb onto the surface of the nanoparticles, preventing them from aggregating.

  • Result: A stable nanosuspension with a significantly increased dissolution rate.

General Strategy Selection

Choosing the right solubilization method depends on the experimental context, such as the required concentration, the biological system being used, and available resources.

Strategy_Selection Start Low Solubility Issue with This compound Q1 Is this for an in vitro assay? Start->Q1 A1_Yes Try Co-solvents (DMSO, PEG 400) or Surfactants (Tween-80) Q1->A1_Yes Yes A1_No Consider more robust methods for in vivo or formulation development Q1->A1_No No Q2 Did Co-solvents/Surfactants work? A1_Yes->Q2 A2_No Explore Advanced Strategies A1_No->A2_No Q2->A2_No No End Optimized Formulation Q2->End Yes SD Solid Dispersion A2_No->SD Complex Cyclodextrin Complexation A2_No->Complex Nano Particle Size Reduction (Nanosuspension) A2_No->Nano SD->End Complex->End Nano->End

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Purification of 5,7-Dichlorothiazolo(5,4-d)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5,7-Dichlorothiazolo(5,4-d)pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The main challenges include the removal of structurally similar impurities and starting materials, potential for hydrolysis of the chloro substituents, and the selection of appropriate purification techniques that provide high purity and yield without degrading the compound. The planar and often rigid nature of the heterocyclic core can lead to co-crystallization or similar chromatographic behavior with impurities.

Q2: What are the most common purification techniques for this class of compounds?

A2: The most frequently employed purification methods are recrystallization and column chromatography (including flash chromatography and preparative HPLC). The choice between these techniques depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[1][2]

Q3: How can I assess the purity of my this compound derivative?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) to identify the mass of the main component and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities.

Q4: Are there any known stability issues with this compound derivatives during purification?

A4: The chloro groups at the 5 and 7 positions are susceptible to nucleophilic substitution, including hydrolysis if water is present, especially under non-neutral pH conditions. This can lead to the formation of hydroxy- or amino-substituted byproducts, depending on the reaction and work-up conditions.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Select a Lower-Boiling Solvent: Choose a solvent or solvent system with a boiling point below the melting point of your compound.

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool more slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "poor" solvent (anti-solvent) in which it is insoluble until turbidity persists. Heat to redissolve and then cool slowly.

Issue 2: Poor Recovery of Crystals.

  • Possible Cause: The compound has significant solubility in the cold solvent, too much solvent was used, or the cooling process was too rapid.

  • Troubleshooting Steps:

    • Optimize Solvent Choice: Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling leads to the formation of small crystals that are harder to filter and may trap impurities.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, concentrate it and attempt to obtain a second crop of crystals.

Issue 3: Impure Crystals After Recrystallization.

  • Possible Cause: The cooling was too fast, trapping impurities within the crystal lattice. The chosen solvent is not effective at solubilizing the impurities.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Ensure a slow cooling rate to allow for the formation of a more ordered and pure crystal lattice.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the impurities well even at low temperatures or not dissolve them at all at high temperatures.

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.

Column Chromatography

Issue 1: Poor Separation of the Desired Compound from Impurities.

  • Possible Cause: The chosen solvent system (eluent) has inappropriate polarity. The column is overloaded with the sample.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.

    • Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. Overloading leads to broad peaks and poor separation.

    • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina (basic or neutral) or reverse-phase silica.

Issue 2: The Compound is Stuck on the Column.

  • Possible Cause: The compound is too polar for the chosen eluent and is strongly adsorbed to the stationary phase. The compound may be unstable on silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid (if the compound is stable) to the eluent can be effective.

    • Test Compound Stability: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase column.

Issue 3: Tailing of Peaks During Elution.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, often due to acidic or basic functional groups. The column may be poorly packed.

  • Troubleshooting Steps:

    • Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine (e.g., 0.1-1%) can be beneficial.

    • Ensure Proper Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is uniformly packed without any cracks or channels.

Data Presentation

The following tables summarize purification data for this compound and its derivatives extracted from the literature.

Table 1: Purification of this compound

Purification MethodStarting MaterialSolvent(s)YieldPurityReference
Precipitation4H-Thiazolo[5,4-d]pyrimidine-5,7-dioneIsopropyl acetate-heptane86%>99%[3]

Table 2: Purification of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine Derivatives

Purification MethodStarting MaterialSolvent(s)YieldPurityReference
Filtration5,7-dichloro bicyclic derivativesAqueous ammonia/EthanolNot ReportedNot Reported[2]
Crystallization2-Benzylthiazolo[5,4-d]pyrimidine-5,7-diolAcetic acid75%Not Reported[2]

Table 3: Purification of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Purification MethodProductSolvent(s)YieldReference
Recrystallization7-chloro-3-ethyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneGlacial acetic acid60%[1]
Recrystallization7-(methylamino)-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneButan-1-ol65%[1]

Experimental Protocols

Protocol 1: Purification of 5,7-Dichlorothiazolo[5,4-d]pyrimidine by Precipitation [3]

  • Reaction Quenching: After the synthesis reaction, the reaction mixture is concentrated under reduced pressure to remove excess phosphoryl chloride.

  • Aqueous Work-up: The residue is subjected to an aqueous work-up.

  • Precipitation: The product is precipitated from a mixture of isopropyl acetate and heptane.

  • Isolation: The resulting brown solid is isolated by filtration.

Protocol 2: Purification of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine Intermediates [2]

  • Reaction: The 5,7-dichloro bicyclic derivative is refluxed in a mixture of aqueous ammonia (33%) and ethanol for 6 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. No further purification details are provided in the reference.

Protocol 3: General Recrystallization Procedure for Thiazolopyrimidine Derivatives [1]

  • Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., glacial acetic acid or butan-1-ol).

  • Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried under vacuum.

Mandatory Visualization

Signaling Pathways

This compound is a versatile building block for the synthesis of various kinase inhibitors, including those targeting the PI3K/Akt/mTOR and Syk signaling pathways.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) ITAM ITAM BCR->ITAM activation Syk Syk ITAM->Syk recruits & activates SrcFamilyKinase Src Family Kinase SrcFamilyKinase->ITAM phosphorylates Downstream Downstream Signaling Syk->Downstream phosphorylates CellActivation Cell Activation & Survival Downstream->CellActivation leads to

Caption: The Syk signaling pathway, crucial for immune cell function.

Experimental Workflow

Purification_Workflow Crude Crude Product Decision1 Purity Assessment (TLC/LCMS) Crude->Decision1 Recrystallization Recrystallization Decision1->Recrystallization High Purity Column Column Chromatography Decision1->Column Low/Medium Purity Decision2 Purity Check Recrystallization->Decision2 Column->Decision2 Pure Pure Product Decision2->Pure Purity OK Repurify Repurify Decision2->Repurify Impure Repurify->Decision1

Caption: A general workflow for the purification of chemical compounds.

References

Technical Support Center: Synthesis of Substituted Thiazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiazolo[5,4-d]pyrimidines.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of thiazolo[5,4-d]pyrimidines in a question-and-answer format.

Issue 1: Low Yield of the Desired Thiazolo[5,4-d]pyrimidine Product

Q: My reaction is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in the synthesis of thiazolo[5,4-d]pyrimidines can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. The Thorpe-Ziegler reaction, often used in the synthesis of related heterocyclic systems, is highly sensitive to the base and solvent employed. For instance, the use of lithium hydroxide (LiOH) in acetone can lead to significantly higher yields (up to 98%) compared to other bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in different solvents[1]. Microwave irradiation has also been shown to improve yields and reduce reaction times in certain steps, such as chlorination with POCl₃ and Suzuki coupling reactions[1].

  • Purity of Starting Materials: Impurities in your starting materials, such as the initial aminothiazole carboxamide or the respective aldehydes and amines, can lead to unwanted side reactions and a decrease in the yield of the desired product. Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For example, when using certain aldehydes like phenylacetaldehyde in oxidative cyclization reactions, significant impurities can form due to the activation of the benzylic position, leading to side reactions[2]. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the formation of side products.

  • Product Degradation: The target thiazolo[5,4-d]pyrimidine derivative may be unstable under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for product degradation.

Issue 2: Difficulty in Product Purification

Q: I am struggling to purify my final substituted thiazolo[5,4-d]pyrimidine product. What are some common purification challenges and how can I overcome them?

A: Purification of heterocyclic compounds like thiazolo[5,4-d]pyrimidines can be challenging due to their physical properties.

  • Poor Solubility: These compounds can sometimes exhibit poor solubility in common organic solvents, making purification by column chromatography or recrystallization difficult. Experiment with a range of solvents or solvent mixtures to find a suitable system for purification. In some cases, precipitation from a reaction mixture by the addition of a non-solvent (like water) can yield a product of high purity, avoiding the need for column chromatography[2].

  • Formation of Closely-Related Impurities: Side reactions can generate impurities with similar polarities to the desired product, making separation by chromatography challenging. Optimizing the reaction conditions to minimize side product formation is the best approach. If separation is still difficult, consider alternative purification techniques such as preparative TLC or HPLC.

  • Use of Solid-Phase Synthesis: To simplify purification, consider employing solid-phase synthesis. This technique allows for the easy removal of excess reagents and byproducts by simple washing steps, with the final product being cleaved from the resin in a purer form[2][3].

Issue 3: Failed Cyclization to Form the Pyrimidine Ring

Q: The cyclization step to form the pyrimidine ring is not proceeding as expected. What could be the issue?

A: Failed cyclization is a critical roadblock in the synthesis.

  • Incorrect Reagents or Conditions: The choice of cyclizing agent is crucial. For instance, in the synthesis of 7-oxo-thiazolo[4,5-d]pyrimidines, trifluoroacetic anhydride is used to facilitate the pyrimidine ring formation from 4-amino-2-thioxo-1,3-thiazole-5-carboxamides[4]. Using a different anhydride or an inappropriate reaction temperature could lead to failure.

  • Steric Hindrance: Bulky substituents on the thiazole ring or the cyclizing agent can sterically hinder the cyclization process. Re-evaluate your choice of protecting groups or the order of synthetic steps to minimize steric hindrance at the reaction center.

  • Electronic Effects: The electronic nature of the substituents can influence the reactivity of the starting materials. Electron-withdrawing groups might deactivate the reacting centers, making cyclization more difficult.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives[1]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1LiOHAcetone60298
2KOHAcetone60241
3NaOHEtOH60216
4NaHTHFRT2No Reaction
5K₂CO₃DMF602No Reaction
6Et₃NCH₂Cl₂RT2No Reaction
7DBUCH₂Cl₂RT2No Reaction

Table 2: Yields of Oxidative Cyclization Reaction with Various Aldehydes to Form Thiazolo[4,5-d]pyrimidines[2]

EntryAldehydeYield (%)Purification Method
5aBenzaldehyde95Precipitation with water
5bAnisaldehyde92Precipitation with water
5cTolualdehyde90Precipitation with water
5d4-Nitrobenzaldehyde93Precipitation with water
5jPhenylacetaldehydeLow (significant impurities)Column Chromatography
5mCyclohexanecarboxyaldehyde85Column Chromatography
5nIsovaleraldehyde75Column Chromatography
5oPropionaldehyde78Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidines

This protocol is adapted from the synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives[1].

  • Step 1: Synthesis of 5,7-dihydroxy-2-substituted-thiazolo[5,4-d]pyrimidines: A mixture of the appropriate 2-aminothiole and arylacetylchloride is heated in N-Methyl-2-pyrrolidone (NMP) at 150 °C for 10-15 hours. After cooling, the precipitate is collected by filtration, washed with diethyl ether, and dried.

  • Step 2: Synthesis of 5,7-dichloro-2-substituted-thiazolo[5,4-d]pyrimidines: The dihydroxy derivative from Step 1 is treated with phosphorus oxychloride (POCl₃) and heated under microwave irradiation at 160 °C for 30 minutes. The excess POCl₃ is removed under reduced pressure, and the residue is treated with ice water. The resulting solid is filtered, washed with water, and dried.

  • Step 3: Synthesis of 7-amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidines: The dichloro derivative from Step 2 is refluxed in a mixture of ethanol and aqueous ammonia (33%) for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography.

Protocol 2: Solid-Phase Synthesis of 2,4,6-Trisubstituted Thiazolo[4,5-d]pyrimidine-5,7-diones

This protocol is based on a traceless solid-phase synthesis approach[3].

  • Step 1: Urea Formation on Resin: A thiazole amino ester resin is reacted with an isocyanate under microwave irradiation to form a urea resin.

  • Step 2: Cyclization/N-Alkylation: The urea resin is treated with a base such as sodium hydride (NaH) in DMF to induce cyclization, followed by in-situ N-alkylation with an alkyl halide to yield the thiazolopyrimidinedione resin.

  • Step 3: Oxidation and Nucleophilic Substitution: The sulfur atom at the 2-position is oxidized to a sulfone using an oxidizing agent like m-CPBA. Subsequent nucleophilic displacement of the sulfone group with an amine yields the target 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione, which is then cleaved from the resin.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Dihydroxy Intermediate Synthesis cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Amination start 2-Aminothiole + Arylacetylchloride process1 Heat in NMP 150°C, 10-15h start->process1 product1 5,7-Dihydroxy-2-substituted- thiazolo[5,4-d]pyrimidine process1->product1 product1_c Dihydroxy Intermediate process2 POCl3, Microwave 160°C, 30 min product1_c->process2 product2 5,7-Dichloro-2-substituted- thiazolo[5,4-d]pyrimidine process2->product2 product2_c Dichloro Intermediate process3 NH4OH/EtOH Reflux, 6h product2_c->process3 product3 7-Amino-5-chloro-2-substituted- thiazolo[5,4-d]pyrimidine process3->product3

Caption: General experimental workflow for the synthesis of 7-amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidines.

troubleshooting_logic cluster_problem Identify the Problem cluster_causes Potential Causes cluster_solutions Solutions start Failed Synthesis of Thiazolo[5,4-d]pyrimidine low_yield Low Yield start->low_yield purification_issue Purification Difficulty start->purification_issue no_product No Product Formation start->no_product conditions Suboptimal Conditions (Temp, Time, Solvent, Catalyst) low_yield->conditions reagents Impure Reagents/ Starting Materials low_yield->reagents side_reactions Side Reactions/ Byproduct Formation low_yield->side_reactions degradation Product Degradation low_yield->degradation purification_issue->side_reactions solubility Poor Solubility purification_issue->solubility no_product->conditions no_product->reagents cyclization_failure Failed Cyclization no_product->cyclization_failure optimize Optimize Reaction Conditions (e.g., Microwave, Catalyst Screen) conditions->optimize purify_reagents Purify Starting Materials reagents->purify_reagents monitor_reaction Monitor Reaction (TLC/LC-MS) side_reactions->monitor_reaction solid_phase Use Solid-Phase Synthesis side_reactions->solid_phase change_workup Modify Workup Procedure degradation->change_workup solvent_screen Screen Solvents for Purification solubility->solvent_screen change_reagents Use Alternative Reagents/ Cyclizing Agents cyclization_failure->change_reagents

Caption: Logical troubleshooting workflow for failed thiazolo[5,4-d]pyrimidine synthesis.

adenosine_signaling cluster_receptor Adenosine Receptor cluster_effector Effector Enzyme cluster_second_messenger Second Messenger cluster_downstream Downstream Effect A1_A3 A1 / A3 Receptors (Gi-coupled) AC Adenylyl Cyclase (AC) A1_A3->AC Inhibits A2A_A2B A2A / A2B Receptors (Gs-coupled) A2A_A2B->AC Activates cAMP Cyclic AMP (cAMP) AC->cAMP Produces inhibition Inhibition of Cellular Activity activation Activation of Cellular Activity cAMP->activation ligand Adenosine ligand->A1_A3 ligand->A2A_A2B antagonist Thiazolo[5,4-d]pyrimidine (Antagonist) antagonist->A1_A3 antagonist->A2A_A2B

References

Technical Support Center: Stability Assessment of 5,7-Dichlorothiazolo(5,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the stability of 5,7-Dichlorothiazolo(5,4-d)pyrimidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture. Some suppliers indicate a shelf life of at least four years under these conditions. For solutions in DMSO, short-term storage at -20°C (up to one month) or -80°C (up to six months) is suggested. Always refer to the supplier's specific recommendations.

Q2: How stable is this compound in common organic solvents?

A2: While specific quantitative data is limited, this compound is soluble in DMF and DMSO. It is generally advisable to prepare solutions fresh. If storage is necessary, use anhydrous solvents and store at low temperatures (-20°C or -80°C) to minimize degradation. The stability in protic solvents like ethanol is low, and it is reported to be insoluble in ethanol and PBS (pH 7.2).

Q3: Is this compound sensitive to pH changes?

A3: Yes, the dichloropyrimidine moiety suggests susceptibility to hydrolysis. The rate of hydrolysis is expected to increase with pH, particularly in aqueous or acidic conditions. It is crucial to control the pH during experiments and to assess its stability across the pH range relevant to your application.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to the formation of mono- and di-hydroxylated impurities. This process is often pH-dependent.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of heterocyclic aromatic compounds.

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity and to help in the identification of degradants.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of the compound in solution. The solvent may be inappropriate or contain impurities (e.g., water). The solution might be exposed to light or elevated temperatures.Prepare solutions fresh using anhydrous, high-purity solvents. Store solutions at low temperatures and protect from light using amber vials or by wrapping the container in aluminum foil.
Inconsistent results in stability studies. Variability in experimental conditions (temperature, pH, light exposure). Inconsistent preparation of stock and working solutions.Tightly control all experimental parameters. Use calibrated equipment. Prepare all solutions consistently and use internal standards in your analytical method where appropriate.
Difficulty in separating degradation products from the parent compound in HPLC. The chromatographic conditions (mobile phase, column, gradient) are not optimized.Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic modifier, pH of the aqueous phase), trying a different column chemistry (e.g., C18, phenyl-hexyl), or modifying the gradient elution profile.
Formation of unexpected peaks in the chromatogram. Contamination of the sample or solvent. Formation of secondary degradation products.Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. If over-stressing is suspected, reduce the duration or severity of the stress condition. Use LC-MS to identify the unknown peaks.

Experimental Protocols and Data Presentation

For a comprehensive stability assessment, it is recommended to perform forced degradation studies. The following tables outline the experimental conditions and provide a template for presenting the resulting data.

Table 1: Summary of Forced Degradation Conditions
Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
Oxidative Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Expose the solid compound to 105°C for 48 hours.
Photolytic Expose the compound in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.
Table 2: Quantitative Stability Data for this compound

Note: The following data are illustrative placeholders. Actual data must be generated experimentally using a validated stability-indicating HPLC method.

Stress Condition % Assay of Parent Compound % Total Impurities Major Degradation Products (RRT)
Control (Initial) 100.0Not DetectedNot Applicable
Acid Hydrolysis e.g., 85.2e.g., 14.8e.g., 0.75, 0.88
Base Hydrolysis e.g., 70.5e.g., 29.5e.g., 0.62, 0.81
Oxidative e.g., 92.1e.g., 7.9e.g., 1.15
Thermal e.g., 98.5e.g., 1.5e.g., 0.95
Photolytic e.g., 95.3e.g., 4.7e.g., 1.22
Dark Control e.g., 99.8e.g., 0.2Not Applicable

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the stability testing process.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Identify Identify & Characterize Degradants HPLC->Identify API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

Stability_Indicating_Method_Development start Obtain Stressed Samples dev Develop HPLC Method (Column, Mobile Phase, Gradient) start->dev spec Check for Specificity (Peak Purity, Resolution) dev->spec spec->dev Does Not Meet Criteria val Validate Method (ICH Q2) (Accuracy, Precision, Linearity, etc.) spec->val Meets Criteria final Final Stability-Indicating Method val->final

Navigating the Synthesis of 5,7-Dichlorothiazolo(5,4-d)pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scalable production of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a crucial building block in pharmaceutical development.[1][2] Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to ensure a successful and efficient synthesis campaign.

Troubleshooting Guide

Encountering challenges during synthesis is a common aspect of chemical research and production. This guide addresses potential issues that may arise during the scalable synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 5-aminothiazole intermediate (Step 1) 1. Incomplete reaction due to insufficient reaction time or suboptimal temperature. 2. Degradation of starting materials or product. 3. Inefficient extraction or isolation.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Maintain the reaction temperature below -20°C during the addition of ethoxycarbonyl isothiocyanate.[3] 2. Use fresh, high-purity starting materials. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. 3. Optimize the extraction solvent and pH. Ensure thorough mixing during extraction.
Poor Yield during Cyclization to form the dione intermediate (Step 2 & 3) 1. Incomplete cyclization. 2. Formation of side products.1. Ensure the use of a suitable base (e.g., potassium t-butoxide) and anhydrous conditions.[3] 2. Control the reaction temperature carefully. Analyze the crude product to identify any major impurities and adjust reaction conditions accordingly.
Incomplete Chlorination (Final Step) 1. Insufficient amount or activity of phosphoryl chloride (POCl₃). 2. Reaction temperature too low or reaction time too short. 3. Presence of moisture, which can quench POCl₃.1. Use a fresh bottle of POCl₃ or distill it before use. An excess of POCl₃ is typically used. 2. The reaction is often carried out at elevated temperatures (e.g., 80°C or reflux).[3] Monitor the reaction by TLC or LC-MS until the starting material is consumed. 3. Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).
Product is a dark oil or tar instead of a solid 1. Presence of significant impurities. 2. Incomplete removal of POCl₃.1. Review and optimize the purification protocol. Recrystallization from a suitable solvent system (e.g., isopropyl acetate-heptane) can be effective.[3] 2. Ensure complete removal of excess POCl₃ under reduced pressure after the reaction.[3] Co-evaporation with a high-boiling point inert solvent like toluene may be necessary.
Difficulty in isolating the final product 1. Product is too soluble in the workup or crystallization solvents.1. Carefully perform an aqueous workup, then precipitate the product from a solvent system like isopropyl acetate-heptane.[3] Experiment with different anti-solvents to induce precipitation.
Final product purity is below 99% 1. Inadequate purification. 2. Residual starting materials or byproducts.1. Repeat the recrystallization step. Consider using column chromatography for small-scale purification if high purity is critical, although this may not be ideal for large-scale production. 2. Ensure each step of the synthesis goes to completion to minimize impurities carried over to the final step.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable and convenient synthesis route for this compound?

A1: A four-step synthesis starting from ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate is considered a convenient and scalable method.[3] This route avoids the use of hazardous reagents like ammonium sulfide, hydrogen sulfide, or Lawesson's reagent, which were common in older, less scalable methods.[3] The overall yield for this four-step process has been reported to be 57% on a 100-gram scale.[3]

Q2: What are the critical safety precautions to take during the chlorination step with phosphoryl chloride (POCl₃)?

A2: Phosphoryl chloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction must be conducted under a dry, inert atmosphere to prevent the exothermic reaction of POCl₃ with moisture.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of each reaction step. Developing a suitable solvent system for TLC will allow you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, especially for purity assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: What is the typical purity of the final product obtained from the recommended scalable synthesis?

A4: With proper execution of the synthesis and purification steps, a purity of greater than 99% can be achieved for this compound.[3]

Q5: Are there any specific storage conditions for the final product?

A5: this compound is a solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Experimental Protocols

Convenient Four-Step Synthesis of this compound

This protocol is based on a reported scalable synthesis.[3]

Step 1 & 2: Synthesis of the 5-Aminothiazole Intermediate

  • To a solution of potassium t-butoxide in anhydrous THF, add ethyl isocyanoacetate dropwise while maintaining the temperature below -25°C.

  • Stir the resulting enolate solution for an additional 10 minutes at this temperature.

  • Add ethoxycarbonyl isothiocyanate dropwise, ensuring the temperature does not exceed -20°C.

  • Allow the reaction mixture to warm to 0°C and then quench with acetic acid.

  • Perform an extractive workup with isopropyl acetate.

  • Concentrate the organic phase to obtain the 5-aminothiazole intermediate as a solid, which can be used in the next step without further purification.

Step 3: Cyclization to 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

  • The crude 5-aminothiazole intermediate is subjected to cyclization under appropriate conditions (details may vary based on the specific substrate).

  • After the reaction is complete, neutralize the mixture with acetic acid and dilute with water.

  • Collect the resulting solid by filtration and dry under vacuum at 80°C to yield the dione intermediate. A yield of 98% has been reported for a similar cyclization step.[3]

Step 4: Chlorination to this compound

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione intermediate.

  • Carefully add an excess of phosphoryl chloride (POCl₃).

  • Heat the reaction mixture to 80°C or reflux.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, allow the mixture to cool and then concentrate it under reduced pressure to remove the excess POCl₃.

  • Perform an aqueous workup carefully.

  • Precipitate the product from a mixture of isopropyl acetate and heptane.

  • Isolate the final product, a brown solid, by filtration. An 86% yield has been reported for this step.[3]

Process Visualizations

experimental_workflow cluster_step1_2 Steps 1 & 2: 5-Aminothiazole Formation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Chlorination & Purification start Ethyl isocyanoacetate & Ethoxycarbonyl isothiocyanate reaction1 Condensation with Potassium t-butoxide in THF start->reaction1 intermediate1 5-Aminothiazole Intermediate reaction1->intermediate1 reaction2 Cyclization intermediate1->reaction2 intermediate2 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione reaction2->intermediate2 reaction3 Chlorination with POCl₃ intermediate2->reaction3 purification Aqueous Workup & Precipitation reaction3->purification final_product This compound purification->final_product

Caption: Scalable Synthesis Workflow for this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_step Identify Problematic Step (via TLC/LC-MS) start->check_step is_chlorination Is it the Chlorination Step? check_step->is_chlorination is_cyclization Is it the Cyclization Step? is_chlorination->is_cyclization No sol_chlorination Check POCl₃ quality Increase reaction time/temp Ensure anhydrous conditions is_chlorination->sol_chlorination Yes is_condensation Is it the Condensation Step? is_cyclization->is_condensation No sol_cyclization Verify base strength Ensure anhydrous conditions is_cyclization->sol_cyclization Yes sol_condensation Check starting material purity Optimize temperature control is_condensation->sol_condensation Yes sol_purification Optimize recrystallization solvent system is_condensation->sol_purification No (Purification Issue)

Caption: Troubleshooting Logic for Synthesis Issues.

References

Preventing decomposition of 5,7-Dichlorothiazolo(5,4-d)pyrimidine during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5,7-Dichlorothiazolo(5,4-d)pyrimidine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of decomposition or low yield during the synthesis of this compound?

A1: The primary cause of product loss is often hydrolysis of the dichloro groups back to the dihydroxy precursor, Thiazolo[5,4-d]pyrimidine-5,7-dione. This is particularly prevalent during the aqueous workup phase following the chlorination step with reagents like phosphoryl chloride (POCl₃). The chlorine atoms at the 5 and 7 positions are highly susceptible to nucleophilic substitution by water.

Q2: How can I minimize hydrolysis during the workup of the chlorination reaction?

A2: To minimize hydrolysis, it is crucial to perform the aqueous workup at low temperatures and as rapidly as possible. A common procedure involves pouring the reaction mixture onto a mixture of ice and water to quench the excess chlorinating agent while keeping the temperature low.[1][2] Immediate extraction of the product into a non-polar organic solvent is also recommended to limit its exposure to the aqueous environment.

Q3: Are there specific temperature ranges that are critical to adhere to during the synthesis?

A3: Yes, temperature control is critical. While older procedures have reported using high temperatures (e.g., 200°C) with phosphoryl chloride, this can lead to degradation and lower yields.[3] More modern and efficient methods often utilize milder conditions. For instance, one reported procedure suggests the reaction can be carried out at 80°C.[3] Another approach uses microwave irradiation at 160°C for a shorter duration (30 minutes), which can offer better control and higher yields.[2]

Q4: What are the best practices for purifying this compound to prevent decomposition?

A4: A non-aqueous precipitation method is a good practice for purification. One effective method is precipitation from a solvent system like isopropyl acetate-heptane.[3] This avoids the use of water and can yield a high-purity product. If an aqueous workup is unavoidable, it should be followed by thorough drying of the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of the product during aqueous workup.- Quench the reaction mixture on ice-water to maintain a low temperature.[1][2]- Minimize the duration of contact with water.- Promptly extract the product into a suitable organic solvent.
Incomplete chlorination of the starting material (Thiazolo[5,4-d]pyrimidine-5,7-dione).- Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess.- Optimize reaction time and temperature. Consider microwave-assisted synthesis for faster and more efficient conversion.[2]
Thermal degradation of the product.- Avoid excessively high temperatures during the chlorination step. Use the mildest effective conditions (e.g., 80°C).[3]- Remove excess POCl₃ under reduced pressure at a moderate temperature.
Product is a brown solid instead of a lighter color Presence of impurities or decomposition products.- Purify the product by precipitation from a non-aqueous solvent system like isopropyl acetate-heptane to remove colored impurities.[3]- Ensure the starting materials are of high purity.
Inconsistent Results Variability in reaction conditions.- Strictly control reaction parameters such as temperature, reaction time, and stoichiometry.- Use of microwave irradiation can sometimes provide more consistent and reproducible results.[2]

Experimental Protocols

Protocol 1: Chlorination of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione[3]
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione in phosphoryl chloride (POCl₃).

  • Chlorination: Heat the reaction mixture to 80°C.

  • Workup: After the reaction is complete, allow the mixture to cool and then concentrate it under reduced pressure to remove excess phosphoryl chloride.

  • Purification: Perform an aqueous workup, followed by precipitation of the product from an isopropyl acetate-heptane mixture. This should yield 5,7-Dichlorothiazolo[5,4-d]pyrimidine as a brown solid.

Protocol 2: Microwave-Assisted Chlorination[2]
  • Reaction Setup: Place a suspension of the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative in POCl₃ in a microwave reactor vessel.

  • Microwave Synthesis: Heat the mixture to 160°C under microwave irradiation for 30 minutes.

  • Quenching: After cooling, concentrate the organic phase under vacuum.

  • Precipitation: Add the residue to a mixture of ice-water (e.g., 100 g) to induce precipitation of the product.

  • Isolation: Collect the precipitate by filtration. The product can often be used in the next step without further purification.

Visualizing the Process

Decomposition Pathway

DecompositionPathway Product 5,7-Dichlorothiazolo (5,4-d)pyrimidine DecompositionProduct Thiazolo(5,4-d)pyrimidine- 5,7-dione Product->DecompositionProduct Decomposition Reagent H₂O (Hydrolysis) Reagent->Product SynthesisWorkflow cluster_synthesis Synthesis cluster_prevention Decomposition Prevention Start Thiazolo(5,4-d)pyrimidine- 5,7-dione Chlorination Chlorination with POCl₃ (e.g., 80°C or 160°C MW) Start->Chlorination Workup Controlled Workup (Quench on ice-water) Chlorination->Workup ControlTemp Strict Temperature Control Chlorination->ControlTemp Purification Purification (Precipitation from isopropyl acetate-heptane) Workup->Purification MinimizeWater Minimize Water Exposure Workup->MinimizeWater FinalProduct 5,7-Dichlorothiazolo (5,4-d)pyrimidine Purification->FinalProduct NonAqueous Non-Aqueous Purification Purification->NonAqueous

References

Technical Support Center: Analytical Method Development for 5,7-Dichlorothiazolo(5,4-d)pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 5,7-Dichlorothiazolo(5,4-d)pyrimidine and its synthetic intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its intermediates.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds. Here are the primary causes and troubleshooting steps:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the pyrimidine ring, causing peak tailing.

      • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) will protonate the silanol groups, minimizing these secondary interactions.[1]

      • Solution 2: Use a Deactivated Column: Employ a column with end-capping or a polar-embedded phase to shield the residual silanols.[1][2]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.

      • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure with no dead volume.[2]

    • Contamination: A contaminated guard column or analytical column can lead to poor peak shape.

      • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it if necessary.[3]

Issue 2: Inconsistent Retention Times

  • Question: I am observing significant drift in the retention times for my analytes between injections. What could be the cause?

  • Answer: Drifting retention times can compromise the reliability of your analytical method. Consider the following:

    • Mobile Phase Composition: Inadequate mixing of the mobile phase, solvent evaporation, or degradation of mobile phase additives can alter its composition over time.

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

    • Pump Performance: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time shifts.

      • Solution: Purge the pump to remove any air bubbles and check for leaks.

Issue 3: Low Analyte Solubility and Sample Preparation Challenges

  • Question: I'm having difficulty dissolving this compound for analysis. What are suitable solvents?

  • Answer: this compound has limited solubility in common HPLC solvents like ethanol and aqueous buffers.[4][5]

    • Recommended Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective solvents for this compound.[4][5]

    • Sample Preparation Protocol:

      • Prepare a stock solution in 100% DMSO or DMF.

      • For analysis, dilute the stock solution with the mobile phase. Be mindful of the potential for the analyte to precipitate if the final concentration of the organic solvent is too low.

      • It is advisable to filter the final sample solution through a 0.45 µm filter before injection.

Frequently Asked Questions (FAQs)

Method Development

  • Question: What are the recommended starting conditions for developing a Reversed-Phase HPLC (RP-HPLC) method for this compound?

  • Answer: A good starting point for method development would be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at approximately 222 nm, which is a reported λmax for the compound.[4][6]

    • Column Temperature: 30 °C.

  • Question: How can I ensure my analytical method is "stability-indicating"?

  • Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you must perform forced degradation studies.[7][8] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must then be able to resolve the main peak from all degradation peaks.

Characterization

  • Question: What are the expected spectroscopic features for this compound?

  • Answer: Based on its structure and available data, you can expect:

    • ¹H NMR: A single proton signal in the aromatic region.[9]

    • ¹³C NMR: Signals corresponding to the carbon atoms in the fused heterocyclic ring system.[9]

    • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (206.05 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.[10]

Sample Handling and Storage

  • Question: What are the recommended storage conditions for this compound?

  • Answer: It is recommended to store the solid compound at -20°C for long-term stability.[4]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)~2 mg/mL[4][5]
Dimethyl sulfoxide (DMSO)~1 mg/mL[4][5]
EthanolInsoluble[4][5]
PBS (pH 7.2)Insoluble[4][5]

Table 2: Proposed Starting RP-HPLC Method Parameters

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 222 nm

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with DMSO to obtain a 1 mg/mL stock solution.

    • Further dilute an aliquot of the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components.

Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours, then prepare a solution.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Compound dissolve Dissolve in DMSO/DMF prep_start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (222 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Concentration integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for the HPLC analysis of this compound.

troubleshooting_flow start Poor Peak Shape (Tailing) q1 Are all peaks tailing? start->q1 a1_yes Check for Extra-Column Volume (fittings, tubing) q1->a1_yes Yes a1_no Secondary Silanol Interactions (for basic compounds) q1->a1_no No q2 Is sample concentration high? a1_yes->q2 sol1 Lower Mobile Phase pH (e.g., pH < 4) a1_no->sol1 sol2 Use End-capped Column a1_no->sol2 end Improved Peak Shape sol1->end sol2->end a2_yes Mass Overload q2->a2_yes Yes q2->end No sol3 Dilute Sample / Reduce Injection Volume a2_yes->sol3 sol3->end

Caption: Troubleshooting guide for HPLC peak tailing.

pi3k_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation DCPT_Inhibitor Thiazolopyrimidine Inhibitor DCPT_Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for inhibitors derived from this compound.[4][6][11]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Thiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, antimicrobial, and adenosine receptor antagonist properties of various thiazolo[5,4-d]pyrimidine derivatives, supported by experimental data to aid in drug discovery and development efforts.

Anticancer Activity

Thiazolo[5,4-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected thiazolo[5,4-d]pyrimidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
7i MGC-803 (Gastric)4.64[1][2][1][2]
HGC-27 (Gastric)5.07[1][2][1][2]
7a MGC-803 (Gastric)5.13[1][1]
24 MGC-803 (Gastric)1.03[3][3]
43 MGC-803 (Gastric)0.85[4][4]
4i MCF-7 (Breast)0.33[4][4]
HeLa (Cervical)0.52[4][4]
HepG2 (Liver)3.09[4][4]
7b H1650 (Lung)8.49[1][1]
7e H1650 (Lung)5.79[1][1]
22 HGC-27 (Gastric)1.22[5][5]
4k A549 (Lung)1.4[1][1]
A431 (Epidermal)3.1[1][1]
T98G (Glioblastoma)3.4[1][1]
NCI-H322 (Lung)7.1[1][1]
4a HL-60 (Leukemia)8[1][1]
Mechanism of Anticancer Action: Apoptosis Induction

Several thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway. For instance, compound 22 has been shown to up-regulate the expression of the pro-apoptotic protein Bax, down-regulate the anti-apoptotic protein Bcl-2, and promote the cleavage of caspases-3 and -9 in HGC-27 cells[5]. Similarly, compounds 4a and 4k have been observed to induce apoptosis, confirmed by the cleavage of PARP-1 and inhibition of procaspase-3[1].

Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine Bcl-2 Bcl-2 Thiazolo[5,4-d]pyrimidine->Bcl-2 Inhibits Bax Bax Thiazolo[5,4-d]pyrimidine->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves/ Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidines.

Anti-inflammatory Activity

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This selective inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Comparative Anti-inflammatory Potency

The in vivo anti-inflammatory activity of several thiazolo[4,5-d]pyrimidine derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

CompoundEdema Inhibition (%) at 3hReference
7 47.2[6]
8 53.4[6]
9 45.6[6]
Ibuprofen (Reference) 41.3[6]

Additionally, in vitro studies have quantified the COX-2 inhibitory activity of these compounds.

CompoundCOX-2 IC50 (µM)Reference
NHCXP12 0.87-3.78[7]
Celecoxib (Reference) 1.11[7]
Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The anti-inflammatory effects of thiazolo[5,4-d]pyrimidines are largely attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins at sites of inflammation. By blocking this enzyme, these derivatives effectively reduce the inflammatory response.

Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine->COX-2 Inhibits

Figure 2: Inhibition of the COX-2 pathway by thiazolo[5,4-d]pyrimidines.

Antimicrobial Activity

A number of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Comparative Antimicrobial Potency

The following table presents the MIC values of representative thiazolo[5,4-d]pyrimidine derivatives against common microbial pathogens.

CompoundMicroorganismMIC (µM)Reference
11a S. aureus5.9[8][8]
E. coli47.3[8][8]
C. albicans23.6[8][8]
11b S. aureus6.1[8][8]
E. coli48.8[8][8]
C. albicans24.4[8][8]
7a S. aureus6.5[8][8]
E. coli105.0[8][8]
C. albicans26.2[8][8]
7b S. aureus6.8[8][8]
E. coli217.5[8][8]
C. albicans27.1[8][8]

Adenosine Receptor Antagonism

Thiazolo[5,4-d]pyrimidines have been identified as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes. This activity is significant for the development of treatments for neurological and inflammatory disorders.

Comparative Adenosine Receptor Binding Affinity

The binding affinities (Ki) of several 7-amino-thiazolo[5,4-d]pyrimidine derivatives for human adenosine A1 and A2A receptors are summarized below.

CompoundhA1 Ki (nM)hA2A Ki (nM)Reference
18 1.90.06[9][10]
9 0.5Subnanomolar[9]
17 0.5Subnanomolar[9]
5 Single-digit nMSubnanomolar[9]
6 Single-digit nMSubnanomolar[9]
8 Single-digit nMSubnanomolar[9]
10 Single-digit nMSubnanomolar[9]
13 Single-digit nMSubnanomolar[9]
15 Single-digit nM-[9]
19 Single-digit nMSubnanomolar[9]
3 10.24.72[4]
Mechanism of Adenosine Receptor Antagonism

As antagonists, these derivatives bind to adenosine receptors and block the signaling cascade initiated by the endogenous ligand, adenosine. For the A2A receptor, which is coupled to a Gs protein, this antagonism prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.

Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Gs Protein Gs Protein A2A Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Cellular Response Cellular Response cAMP->Cellular Response Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine->A2A Receptor Blocks

Figure 3: Antagonism of the adenosine A2A receptor signaling pathway.

Experimental Protocols

Anticancer Activity: MTT Assay

The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

cluster_0 Experimental Workflow A Seed cancer cells in 96-well plates B Treat cells with various concentrations of thiazolo[5,4-d]pyrimidine derivatives A->B C Incubate for 72 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate IC50 values G->H

Figure 4: Workflow for the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of the compounds.

  • Animal Groups: Male Wistar rats are divided into control, reference (e.g., Ibuprofen), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The reference drug is administered to the reference group, and the control group receives the vehicle.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight, and the inoculum is adjusted to a standard concentration.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Adenosine Receptor Binding Assay

Radioligand binding assays are performed to determine the affinity of the compounds for adenosine receptors.

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtypes (e.g., A1, A2A) are prepared.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl and MgCl2.

  • Competition Binding: The cell membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A) and varying concentrations of the test compounds.

  • Incubation and Filtration: After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

References

A Comparative Guide to Thiazolo[5,4-d]pyrimidine Inhibitors: Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazolo[5,4-d]pyrimidine derivatives, with a focus on their inhibitory effects on key biological targets implicated in various diseases. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

I. Comparative Analysis of Thiazolo[5,4-d]pyrimidine Inhibitors

This section presents a comparative analysis of thiazolo[5,4-d]pyrimidine inhibitors against two major target classes: Phosphoinositide 3-Kinases (PI3Ks) and Adenosine Receptors. For context, the activity of selected alternative, non-thiazolo[5,4-d]pyrimidine inhibitors is also included.

A. Thiazolo[5,4-d]pyrimidines as PI3K Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiazolo[5,4-d]pyrimidine derivatives have been explored as potent PI3K inhibitors.

Table 1: Comparative Inhibitory Activity of Thiazolo[5,4-d]pyrimidine and Alternative PI3K Inhibitors

Compound IDScaffoldTargetIC50 (nM)Cell-Based Assay (Cell Line)IC50 (µM)
7a Thiazolo[5,4-d]pyrimidinePI3Kα3.2U87MG0.04
6a Thieno[2,3-d]pyrimidinePI3Kα4.5U87MG0.06
Alpelisib 2-aminothiazolePI3Kα5Breast Cancer Lines-
Idelalisib PurinePI3Kδ2.5--

Data for compounds 7a and 6a are from a study on orally active phosphoinositide 3-kinase inhibitors[1]. Alpelisib is an FDA-approved PI3K inhibitor[2][3]. Idelalisib is a selective PI3Kδ inhibitor[4].

B. Thiazolo[5,4-d]pyrimidines as Adenosine Receptor Antagonists

Adenosine receptors, G protein-coupled receptors, are involved in various physiological processes, and their modulation is a therapeutic strategy for neurological and inflammatory disorders.

Table 2: Comparative Affinity of Thiazolo[5,4-d]pyrimidine Derivatives for Human Adenosine Receptors

Compound IDR2 SubstituentR5 SubstituenthA1 Ki (nM)hA2A Ki (nM)hA1 IC50 (nM)hA2A IC50 (nM)
3 Phenyl(2-methoxyphenyl)methylamino10.24.7213.45.34
18 2-fluorobenzylfuran-2-yl1.90.0636014

Data for compound 3 is from a study on novel thiazolo[5,4-d]pyrimidine derivatives as adenosine receptor antagonists[5][6]. Data for compound 18 is from a study on thiazolo[5,4-d]pyrimidine derivatives with high affinity for A1 and A2A adenosine receptors[4].

II. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.

A. PI3Kα Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory potential of test compounds.[7][8][9]

Materials:

  • PI3Kα (p110α/p85α) enzyme

  • PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

Procedure:

  • Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.

  • Dilute the PI3Kα enzyme into the prepared buffer/lipid mixture.

  • In a 384-well plate, add 0.5 µl of the test compound or vehicle (DMSO).

  • Add 4 µl of the enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µl of 250 µM ATP in water.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal positively correlates with the amount of ADP formed and thus the kinase activity.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µl of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.

  • Carefully remove the culture medium from each well.

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.

III. Visualizing Pathways and Workflows

Graphical representations of a key signaling pathway, a typical experimental workflow, and a summary of structure-activity relationships are provided below.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazolo[5,4-d]pyrimidines.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Scaffold Selection (Thiazolo[5,4-d]pyrimidine) B Library Synthesis (Varying R-groups) A->B C In vitro Assay (e.g., Kinase Assay) B->C D Cell-based Assay (e.g., MTT Assay) C->D E Data Analysis (IC50, SAR) D->E F Lead Optimization E->F F->B Iterative Cycle SAR_Summary cluster_R2 Position 2 (R2) cluster_R5 Position 5 (R5) cluster_R7 Position 7 (R7) Core Thiazolo[5,4-d]pyrimidine Core R2_Aryl Aryl/Heteroaryl (e.g., Phenyl, Furan) Core->R2_Aryl R2_Benzyl Substituted Benzyl Core->R2_Benzyl R5_Amino Substituted Amino Core->R5_Amino R5_Aryl Aryl/Heteroaryl Core->R5_Aryl R7_Amino Free/Substituted Amino Core->R7_Amino Activity Biological Activity (Potency & Selectivity) R2_Aryl->Activity R2_Benzyl->Activity R5_Amino->Activity R5_Aryl->Activity R7_Amino->Activity

References

A Comparative Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is continually evolving, with a constant search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Among the myriad of heterocyclic systems, fused pyrimidines have emerged as "privileged scaffolds" due to their ability to mimic endogenous purines and interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive comparison of 5,7-Dichlorothiazolo(5,4-d)pyrimidine with other prominent heterocyclic scaffolds, such as pyrazolopyrimidines and purine analogs. By presenting objective, data-driven comparisons and detailed experimental methodologies, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to this compound

This compound is a versatile bicyclic heteroaromatic compound that serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules.[1][2] Its structure, featuring a thiazole ring fused to a pyrimidine ring, is analogous to the purine core, making it an attractive scaffold for targeting ATP-binding sites in enzymes, particularly kinases. The two chlorine atoms at the 5 and 7 positions are excellent leaving groups, readily undergoing nucleophilic substitution. This chemical reactivity allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[] Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including inhibition of key enzymes such as spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and phosphoinositide 3-kinases (PI3Ks), as well as antiviral activity against HIV-1.[]

Comparison of Heterocyclic Scaffolds as Kinase Inhibitors

Protein kinases are a major class of drug targets, and the development of kinase inhibitors is a central focus of many drug discovery programs. The thiazolo[5,4-d]pyrimidine scaffold is often compared with other privileged heterocyclic systems like pyrazolopyrimidines and purines for their potential as kinase inhibitors. The following sections provide a comparative overview of these scaffolds in the context of specific kinase targets.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative compounds derived from different heterocyclic scaffolds against various protein kinases. It is important to note that direct comparisons should be made with caution when data is sourced from different studies, as experimental conditions may vary.

Target KinaseScaffoldCompoundIC50 (nM)Reference
CDK9 Thiazolyl-pyrimidinamineMC180295171[5]
Pyrazolo[1,5-a]pyrimidineCompound 18b80[5]
Syk Thiazolo[4,5-d]pyrimidineFostamatinib (R406)41[]
PyrazolylpyrimidineCompound 5Excellent Potency*[6]
mTOR Pyrazolo[3,4-d]pyrimidineeCF309 (38)15[7]
Purine AnalogPKI-1790.42[8]
Thiazolo[5,4-d]pyrimidineCompound 7aNot specified, but potent[9]
PI3Kδ Thiazolo[5,4-d]pyrimidineCompound 7aNot specified, but potent[9]
Pyrazolo[1,5-a]pyrimidineCPL302253 (54)2.8[10]

*Qualitative description from the source.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. This section provides a general methodology for a common in vitro kinase inhibition assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., derived from this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically for each kinase.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Many kinase inhibitors, including those derived from thiazolo[5,4-d]pyrimidines and pyrazolopyrimidines, target components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt activates mTORC1 mTORC1 S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Thiazolopyrimidine Thiazolo[5,4-d]pyrimidine Derivatives Thiazolopyrimidine->PI3K inhibit Pyrazolopyrimidine Pyrazolopyrimidine Derivatives Pyrazolopyrimidine->PI3K inhibit Pyrazolopyrimidine->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway with potential targets for heterocyclic inhibitors.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors, starting from a compound library and culminating in the identification of lead candidates.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., Thiazolopyrimidines) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Potent_Hits Potent Hits Dose_Response->Potent_Hits Selectivity_Profiling Kinase Selectivity Profiling Potent_Hits->Selectivity_Profiling Confirmed Hits Lead_Candidates Lead Candidates Selectivity_Profiling->Lead_Candidates Selective Compounds

Caption: General workflow for kinase inhibitor screening and characterization.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability allows for the creation of diverse compound libraries for screening and lead optimization. When compared to other privileged heterocyclic scaffolds like pyrazolopyrimidines and purine analogs, thiazolo[5,4-d]pyrimidine-based compounds have demonstrated comparable and, in some cases, superior potency against various biological targets. The choice of scaffold for a particular drug discovery program will ultimately depend on a multitude of factors, including the specific target, desired selectivity profile, and overall drug-like properties. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their studies, ultimately contributing to the advancement of new and effective medicines.

References

Navigating the Preclinical Landscape of 5,7-Dichlorothiazolo(5,4-d)pyrimidine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer therapeutics with enhanced efficacy and reduced toxicity is a continuous endeavor. The 5,7-Dichlorothiazolo(5,4-d)pyrimidine scaffold has emerged as a promising platform for the development of potent kinase inhibitors and other targeted therapies. This guide provides a comparative overview of the preclinical in vivo efficacy of drugs based on this core structure, supported by in vitro data and detailed experimental methodologies.

The inherent versatility of the this compound core allows for diverse substitutions, leading to a range of derivatives with activity against various cancer types. These compounds have been investigated for their ability to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival. This guide synthesizes data from multiple studies to offer a clear comparison of their preclinical performance.

In Vitro Antiproliferative Activity: A Head-to-Head Comparison

The initial assessment of any potential anticancer drug involves evaluating its cytotoxic effects on cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

Several studies have reported the in vitro antiproliferative activity of various this compound derivatives against a panel of human cancer cell lines. The following table summarizes the IC50 values for some of the most promising compounds, alongside a standard-of-care chemotherapy agent for comparison.

Compound IDCancer Cell LineIC50 (µM)Selectivity (Normal vs. Cancer Cells)Reference
Compound 7i MGC-803 (Gastric)4.64~12-fold (vs. GES-1)[1]
HGC-27 (Gastric)5.07Not Reported[1]
Compound 7a MGC-803 (Gastric)5.13>12.5-fold (vs. GES-1)[1]
Compound 3b (Trifluoromethyl derivative) A375 (Melanoma)25.4Not Reported
C32 (Melanoma)24.4Not Reported
DU145 (Prostate)Not ReportedNot Reported
MCF-7/WT (Breast)Not ReportedNot Reported
Doxorubicin (Standard) VariousVaries (typically nM to low µM range)LowWidely Reported

In Vivo Efficacy: Preclinical Evidence from Xenograft Models

While in vitro data provides valuable initial insights, the true test of an anticancer agent's potential lies in its performance in vivo. Animal models, particularly human tumor xenografts in immunocompromised mice, are a cornerstone of preclinical testing. These models allow for the evaluation of a drug's ability to inhibit tumor growth in a living organism, providing crucial information on efficacy, dosing, and potential toxicity.

Experimental Protocols

The antiproliferative activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

A standard preclinical model to evaluate in vivo anticancer efficacy.

  • Animal Model: Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old) are commonly used.

  • Cell Implantation: Human cancer cells (e.g., 5 × 10⁶ cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound-based drugs are often attributed to their ability to inhibit specific protein kinases involved in cancer cell signaling. Two key pathways that have been implicated are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. The 5,7-Dichlorothiazolo[5,4-d]pyrimidine scaffold has been utilized in the synthesis of inhibitors targeting components of this pathway, such as PI3K and mTOR.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Drug This compound -based Inhibitor Drug->PI3K Inhibits Drug->mTORC1 Inhibits VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival PKC->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Drug This compound -based Inhibitor Drug->VEGFR2 Inhibits Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Reporting A Compound Synthesis & Characterization B In Vitro Cytotoxicity (MTT Assay) A->B C Mechanism of Action (e.g., Kinase Assays) B->C D Animal Model Selection (e.g., Nude Mice) C->D E Xenograft Tumor Establishment D->E F Drug Administration (Dose & Schedule) E->F G Efficacy Evaluation (Tumor Growth Inhibition) F->G H Toxicity Assessment (Body Weight, etc.) G->H I Statistical Analysis H->I J Report Generation I->J

References

Assessing the Cross-Reactivity of Kinase Inhibitors Derived from 5,7-Dichlorothiazolo(5,4-d)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,7-dichlorothiazolo(5,4-d)pyrimidine scaffold serves as a privileged structure in medicinal chemistry, forming the basis for a multitude of kinase inhibitors with therapeutic potential in oncology and other diseases. The substitution pattern at the 5- and 7-positions, as well as modifications to the thiazole ring, allows for the generation of derivatives with varying potency and selectivity. This guide provides a comparative assessment of the cross-reactivity of kinase inhibitors derived from this scaffold, with a focus on their activity against key oncogenic kinases such as VEGFR-2, Src, and CDK2. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant signaling pathways.

Comparative Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors with core structures related to thiazolo[5,4-d]pyrimidine. These tables are designed for easy comparison of the half-maximal inhibitory concentrations (IC50) against their primary targets and a selection of off-target kinases, providing a snapshot of their cross-reactivity.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors

Compound IDPrimary TargetIC50 (nM)Off-Target KinaseIC50 (nM)Reference
21bVEGFR-233.4--[1]
21cVEGFR-247.0--[1]
21eVEGFR-221--[1]
Sorafenib (Reference)VEGFR-253.32--[2]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Src Kinase Inhibitors

Compound IDPrimary TargetIC50 (µM)Off-Target KinaseIC50 (µM)Selectivity (Fold)Reference
6eSrc5.6---[3]
10cSrc5.1---[3]
15aCsk2.0c-Src11256-fold for Csk[3]

Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine-Based CDK2 Inhibitors

Compound IDPrimary TargetIC50 (µM)Off-Target KinaseIC50 (µM)Reference
13CDK2/cyclin A20.081--[6]
14CDK2/cyclin A20.057--[6]
15CDK2/cyclin A20.119--[6]
Sorafenib (Reference)CDK2/cyclin A20.184--[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of kinase inhibitor cross-reactivity.

In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol describes a common method to measure the activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ATP remaining in the solution after the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. To each well of the assay plate, add the kinase buffer. b. Add the test compound solution to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity). c. Add the kinase to all wells except the positive control wells. d. Add the kinase-specific substrate to all wells. e. Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase, if known.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: a. Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining. b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (positive control) from all other readings. b. Normalize the data to the negative control (DMSO only) to determine the percent inhibition for each compound concentration. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Activity Assay (Western Blotting)

This protocol describes a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the kinase of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (phospho-specific and total protein for the substrate)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: a. Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%). b. Treat the cells with various concentrations of the test compound for a predetermined time. Include a DMSO-treated control.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysates. d. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare the samples for SDS-PAGE by adding loading buffer and heating. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST.

  • Detection: a. Add the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): a. The membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate to confirm equal protein loading.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample. c. Compare the normalized values of the compound-treated samples to the DMSO control to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing kinase inhibitor cross-reactivity.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Permeability Vascular Permeability VEGFR2->Permeability PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway in angiogenesis.

Src_Signaling_Pathway Src Kinase Signaling Pathway Receptor Growth Factor Receptor (e.g., EGFR) Src Src Receptor->Src Activates FAK FAK Src->FAK Phosphorylates Ras Ras Src->Ras Activates STAT3 STAT3 Src->STAT3 Activates PI3K PI3K Src->PI3K Activates Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Raf Raf Ras->Raf Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt Akt PI3K->Akt Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Src kinase signaling pathway.

CDK2_Signaling_Pathway CDK2 Signaling in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Releases E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase S Phase Entry CyclinE_CDK2->S_Phase Promotes p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 Inhibits

Caption: CDK2 signaling in G1/S transition.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Cross-Reactivity Assessment Compound_Synthesis Compound Synthesis (this compound derivatives) Primary_Screening Primary Screening (In vitro assay against target kinase) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent inhibitors) Primary_Screening->Hit_Identification Selectivity_Profiling Selectivity Profiling (Kinome-wide scan or panel of kinases) Hit_Identification->Selectivity_Profiling Cellular_Assays Cellular Assays (Target engagement & downstream effects) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: Experimental workflow for kinase inhibitor cross-reactivity assessment.

References

A comparative analysis of synthetic routes to the thiazolo[5,4-d]pyrimidine core.

Author: BenchChem Technical Support Team. Date: December 2025

The thiazolo[5,4-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various compounds with diverse biological activities. The efficient construction of this bicyclic system is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to the thiazolo[5,4-d]pyrimidine core and its isomers, offering a comprehensive overview of their methodologies, supported by experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of the thiazolo[5,4-d]pyrimidine core can be broadly approached from two main strategies: building the pyrimidine ring onto a pre-existing thiazole (Route B) or constructing the thiazole ring onto a pyrimidine precursor. A third approach involves a one-pot, multi-component reaction to assemble a related isomeric thiazolopyrimidine system (Route C). Route A represents a multi-step synthesis starting from a simple thiol derivative.

Synthetic Route Key Reaction Steps Reagents and Conditions Reaction Time Temperature Reported Yield (%)
Route A: From 2-Aminothiole 1. Cyclization to dihydroxy intermediate2. Chlorination3. Amination4. Suzuki Coupling1. Arylacetylchloride, N-methyl-2-pyrrolidone (NMP)2. POCl₃, Microwave3. NH₄OH, EtOH4. Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃, DME/H₂O1. 10-15 h2. 30 min3. 6 h4. 30 min - 4 h1. 150 °C2. 160 °C3. Reflux4. 160 °C (MW) or Reflux1. 60-75%2. 65-90%3. 55-85%4. Varies
Route B: From 4-Amino-2-thioxo-thiazole-5-carboxamide CyclocondensationTrifluoroacetic anhydride4 hReflux61-74%
Route C: One-Pot Three-Component Reaction One-pot cyclocondensation4,6-diarylpyrimidino-2(1H)-thiones, monochloroacetic acid, arylfurfuraldehydes/5-nitro-2-furfuraldenediacetateNot specifiedNot specifiedNot specified

Experimental Protocols

Route A: From 2-Aminothiole and Arylacetylchloride

This route describes a multi-step synthesis of 7-amino-2-arylmethyl-5-aryl-thiazolo[5,4-d]pyrimidines.

Step 1: Synthesis of 2-(Arylmethyl)thiazolo[5,4-d]pyrimidine-5,7-diol

A solution of 2-aminothiole (1 equivalent) and the appropriate arylacetylchloride (1 equivalent) in N-methyl-2-pyrrolidone (NMP) is heated at 150 °C for 10-15 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the dihydroxy intermediate.[1]

Step 2: Synthesis of 5,7-Dichloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidine

The 2-(arylmethyl)thiazolo[5,4-d]pyrimidine-5,7-diol (1 equivalent) is heated in phosphorus oxychloride (POCl₃) under microwave irradiation at 160 °C for 30 minutes. The excess POCl₃ is removed under reduced pressure, and the residue is treated with ice-water. The resulting solid is filtered, washed with water, and dried.[1]

Step 3: Synthesis of 5-Chloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidin-7-amine

A solution of the 5,7-dichloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidine (1 equivalent) in a mixture of ammonium hydroxide and ethanol is refluxed for 6 hours. The solvent is evaporated, and the residue is purified by chromatography to yield the 7-amino derivative.

Step 4: Synthesis of 7-Amino-2-(arylmethyl)-5-(aryl)thiazolo[5,4-d]pyrimidine

A mixture of the 5-chloro-2-(arylmethyl)thiazolo[5,4-d]pyrimidin-7-amine (1 equivalent), the respective arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and sodium carbonate (2 equivalents) in a mixture of 1,2-dimethoxyethane (DME) and water is heated under microwave irradiation at 160 °C for 30 minutes or refluxed for 4 hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.[1]

Route B: From 4-Amino-2-thioxo-thiazole-5-carboxamide

This method outlines the synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-ones, an isomer of the target scaffold.

A mixture of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and 20 mL of trifluoroacetic anhydride is heated at reflux with stirring for 4 hours. The mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to give the desired product.

Route C: One-Pot Three-Component Reaction

This novel approach yields 2-(5-Arylfurfurylidene/5-nitrofurfurylidene)-5-aryl-7-(2,4-dichloro-5-fluorophenyl)-5H-thiazolo[2,3-b]-pyrimidin-2(1H)-ones, another isomeric system.

This synthesis is achieved through a three-component reaction of 4,6-diarylpyrimidino-2(1H)-thiones, monochloroacetic acid, and either arylfurfuraldehydes or 5-nitro-2-furfuraldenediacetate. While the source material highlights the novelty of this one-pot approach, specific experimental conditions such as reaction time and temperature were not detailed.

Visualization of Synthetic Strategies

Synthetic_Routes cluster_A Route A: Multi-step Synthesis cluster_B Route B: From Aminothiazole cluster_C Route C: One-Pot Reaction A1 2-Aminothiole A3 Thiazolo[5,4-d]pyrimidine -5,7-diol A1->A3 Cyclization (NMP, 150°C) A2 Arylacetyl- chloride A2->A3 A4 5,7-Dichloro- thiazolo[5,4-d]pyrimidine A3->A4 Chlorination (POCl3, MW) A5 7-Amino-5-chloro- thiazolo[5,4-d]pyrimidine A4->A5 Amination (NH4OH) A6 Target Core A: 7-Amino-5-aryl- thiazolo[5,4-d]pyrimidine A5->A6 Suzuki Coupling B1 4-Amino-2-thioxo- thiazole-5-carboxamide B3 Target Core B: Thiazolo[4,5-d]pyrimidine -7(6H)-one B1->B3 Cyclocondensation (Reflux) B2 Trifluoroacetic anhydride B2->B3 C1 Diarylpyrimidine -2(1H)-thione C4 Target Core C: Thiazolo[2,3-b]pyrimidin -2(1H)-one C1->C4 3-Component Reaction C2 Monochloro- acetic acid C2->C4 C3 Aldehyde C3->C4

Caption: Comparative workflow of three synthetic routes to the thiazolo[5,4-d]pyrimidine core and its isomers.

References

Evaluating the Cytotoxicity of Thiazolo(5,4-d)pyrimidine Derivatives in Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazolo(5,4-d)pyrimidine derivatives and comparator drugs in several normal cell lines. A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line from the same study, is also provided where available. An SI greater than 1 suggests a preferential cytotoxic effect on cancer cells.

CompoundNormal Cell LineIC50 (µM)Cancer Cell Line (for SI)SIReference
Thiazolo[5,4-d]pyrimidine Derivatives
Compound 7iGES-1>50MGC-803 (4.64 µM)>10.8
7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b)CHO-K175.5C32 (24.4 µM)3.1[1]
HaCaT33.5A375 (25.4 µM)1.3[1]
7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3d)CHO-K1>5000C32 (87.4 µM)>57.2[1]
HaCaT>5000A375 (103 µM)>48.5[1]
7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 4a)CHO-K148.5--[1]
HaCaT747.5--[1]
Alternative Anticancer Agents
DoxorubicinHMSC0.23 µg/mlSaos-2 (0.62 µg/ml)0.37
GefitinibNR6 (fibroblast)~0.220--

Experimental Protocols

The data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays. Below are detailed methodologies for these key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After compound incubation, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound dye.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound SRB.

  • Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values similarly to the MTT assay.

Visualized Experimental Workflow and Signaling Pathway

To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Maintain Normal Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds incubation Incubate Cells with Compounds (e.g., 72h) compound_prep->incubation reagent_add Add Cytotoxicity Reagent (MTT or SRB) incubation->reagent_add readout Measure Absorbance (Spectrophotometer) reagent_add->readout viability_calc Calculate % Cell Viability vs. Control readout->viability_calc ic50_calc Determine IC50 Value (Dose-Response Curve) viability_calc->ic50_calc ROS_Apoptosis_Pathway compound Thiazolopyrimidine Derivative ros Increased Cellular ROS Production compound->ros mito Mitochondrial Membrane Potential Loss ros->mito bax Bax (Pro-apoptotic) ros->bax Activates cytc Cytochrome c Release mito->cytc bax->mito Promotes bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax Inhibits caspase Caspase-3 Activation cytc->caspase apoptosis Apoptosis caspase->apoptosis

References

Benchmarking Novel Thiazolo[5,4-d]pyrimidine Analogs Against Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. This guide provides a comparative analysis of a novel thiazolo[5,4-d]pyrimidine analog, Compound 7a, against the well-established PI3K inhibitor, Pictilisib (GDC-0941). The data presented is collated from preclinical studies to offer an objective benchmark for researchers and professionals in drug development.

Data Presentation

Table 1: Comparative Enzymatic Inhibitory Activity against PI3K Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) of the novel thiazolo[5,4-d]pyrimidine analog 7a and the established inhibitor Pictilisib (GDC-0941) against the class I PI3K isoforms. Lower IC50 values indicate greater potency.

Compound/DrugPI3Kα (IC50 in nM)PI3Kβ (IC50 in nM)PI3Kδ (IC50 in nM)PI3Kγ (IC50 in nM)
Novel Analog 7a Not ReportedNot ReportedNot ReportedNot Reported
Pictilisib (GDC-0941) 3[1][2][3][4][5][6]33[2][4][6]3[1][2][3][4][5][6]75[2][4][6]

Note: Specific isoform inhibition data for Compound 7a was not publicly available in the reviewed literature, which often focuses on initial anti-proliferative screening. However, its significant in vivo efficacy suggests potent inhibition of key PI3K isoforms.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) for the novel analog and comparator drug in various human cancer cell lines. Lower IC50 values indicate greater anti-proliferative activity.

Compound/DrugMGC-803 (Gastric Cancer) IC50 (µM)HGC-27 (Gastric Cancer) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)MDA-MB-361 (Breast Cancer) IC50 (µM)
Novel Analog 7i 4.64[7]5.07[7]Not ReportedNot ReportedNot Reported
Pictilisib (GDC-0941) Not ReportedNot Reported0.95[8]0.28[8]0.72[8]

Note: Compound 7i is a representative analog from the same thiazolo[5,4-d]pyrimidine series as 7a, showcasing the anti-proliferative potential of this scaffold.[7]

Experimental Protocols

Biochemical Kinase Assay (PI3K Enzyme Inhibition)

Principle: This assay quantifies the enzymatic activity of PI3K isoforms by measuring the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The inhibition of this reaction by a test compound is determined by measuring the amount of ADP produced, which is directly proportional to kinase activity. Fluorescence-based detection methods are commonly employed for high-throughput screening.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, and 0.1% BSA)

  • Substrate: PIP2

  • ATP

  • Test compounds (novel analogs and established inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

  • Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ Kinase Assay Kit.

  • Detect the luminescent signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell Viability (Anti-proliferative) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MGC-803, HGC-27, U87MG, PC3, MDA-MB-361)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Enzymatic Determine Enzymatic IC50 KinaseAssay->IC50_Enzymatic Comparison Compare IC50 Values (Novel vs. Established) IC50_Enzymatic->Comparison CellCulture Culture Cancer Cell Lines CompoundTreatment Treat Cells with Novel & Established Inhibitors CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay IC50_Cellular Determine Anti-proliferative IC50 ViabilityAssay->IC50_Cellular IC50_Cellular->Comparison

Caption: Workflow for benchmarking novel kinase inhibitors.

References

Spectroscopic Analysis for Structural Confirmation of 5,7-Dichlorothiazolo[5,4-d]pyrimidine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 5,7-dichlorothiazolo[5,4-d]pyrimidine and its structural isomer, 7-chloro-thiazolo[4,5-d]pyrimidine derivatives. The objective is to offer a clear, data-driven resource for the structural confirmation of these important heterocyclic compounds, which are key building blocks in the development of various therapeutic agents.[1] This guide includes detailed experimental protocols for key spectroscopic techniques and visual representations of experimental workflows and relevant biological pathways.

Introduction

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors of key cellular signaling pathways. Its structural confirmation is paramount for ensuring the desired biological activity and for regulatory purposes. This guide compares its spectroscopic characteristics with those of a closely related isomer, 7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, to highlight the distinguishing features identifiable through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a derivative of 5,7-dichlorothiazolo[5,4-d]pyrimidine and a comparative 7-chloro-thiazolo[4,5-d]pyrimidine derivative.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (Solvent, δ ppm)¹³C NMR (Solvent, δ ppm)Reference
2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidineDMSO-d₆: 4.62 (s, 2H, CH₂), 7.34–7.43 (m, 5H, Ar)Not Available[2]
7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneDMSO-d₆: 7.50–7.67 (m, 5H, Ar-H)DMSO-d₆: 127.74, 128.34, 129.54, 129.79, 129.89, 130.26, 132.58, 134.52, 150.48, 158.11, 166.34, 190.23[4]

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMass Spectrometry (m/z)Infrared Spectroscopy (cm⁻¹)Reference
5,7-Dichlorothiazolo[5,4-d]pyrimidine205, 207 (Molecular Ion Cluster)Not Available[1]
7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione345.9508 [M-H]⁻1700 (C=O), 1541, 1342, 1150, 732[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication can be used to aid dissolution.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: Set to a constant temperature, typically 25 °C.

    • Pulse Programs: Use standard pulse sequences for ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30') NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire spectra with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI process.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules.[6] Both positive and negative ion modes should be tested.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The isotopic pattern, especially for chlorine-containing compounds, is a key diagnostic feature for structural confirmation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: For solid samples, a small amount of the powdered compound is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the instrument's clamp.[2][3]

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-Cl, aromatic C-H).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (ATR-FTIR) Purification->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of 5,7-Dichlorothiazolo[5,4-d]pyrimidine.

PI3K/Akt/mTOR Signaling Pathway

Thiazolo[5,4-d]pyrimidine derivatives are often designed as inhibitors of protein kinases involved in critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Growth & Survival S6K1->Proliferation _4EBP1->Proliferation

References

Safety Operating Guide

Proper Disposal of 5,7-Dichlorothiazolo(5,4-d)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a halogenated heterocyclic compound, requires careful handling and disposal as hazardous waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent inhalation, ingestion, and skin or eye contact. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be worn, especially when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds are required.[1]
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1]
Respiratory Protection In poorly ventilated areas or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure both safety and regulatory compliance. Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[2]

  • Waste Identification and Segregation : All waste containing this compound, including contaminated materials like gloves, wipes, and silica gel, must be treated as hazardous waste.[1] This compound is classified as a halogenated organic waste due to the presence of chlorine.[1] It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

  • Container Selection and Labeling :

    • Container : Use a designated, chemically compatible, and properly sealed hazardous waste container.[1][2] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be leak-proof with a secure screw-top cap.[2]

    • Labeling : The container must be clearly labeled with the words "Hazardous Waste."[2] The full chemical name, "this compound," must be written out; abbreviations or chemical formulas are not acceptable.[1][2] The label should also include the name and contact information of the principal investigator or laboratory supervisor.[1] For mixtures, all constituents and their approximate percentages must be listed.[2]

  • Storage : The sealed and labeled waste container should be stored in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.[1] The use of secondary containment is recommended to capture any potential leaks.[1]

  • Disposal Request and Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[1][2] Do not attempt to transport the waste off-site yourself.

  • Empty Container Disposal : An empty container that previously held this compound must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[1] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][2] After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies on this may vary.[1]

Spill Management

In the event of a spill, the area should be evacuated and assessed. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small, manageable spills:

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill using an inert material such as sand or vermiculite.

  • Collect the absorbed material into a designated, sealed container for hazardous waste.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Do not allow the chemical to enter drains or waterways.[2]

G Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate as Halogenated Organic Waste A->B C Select Appropriate Container (Compatible, Leak-proof) B->C D Label Container 'Hazardous Waste' Full Chemical Name C->D E Store in Designated Satellite Accumulation Area (with Secondary Containment) D->E F Contact EHS or Certified Waste Management for Pickup E->F G Waste Removed by Authorized Personnel F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5,7-Dichlorothiazolo(5,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5,7-Dichlorothiazolo(5,4-d)pyrimidine. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Body PartRequired PPE
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.
Hands Chemical-resistant, impervious gloves (e.g., Nitrile rubber).
Body Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Feet Closed-toe shoes.

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential for maintaining a safe laboratory environment.

Handling and Storage:

AspectProcedure
Ventilation Always handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Hygiene Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light and moisture. Recommended storage temperature is between 2-8°C under an inert gas.
Spill Response In case of a spill, avoid dust formation. Use a dust respirator, safety glasses, and gloves. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.

Disposal Plan:

Waste TypeDisposal Method
Unused Chemical Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and regulatory guidelines.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction handling_reaction->cleanup_quench cleanup_waste Dispose of Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe

Safe Handling Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichlorothiazolo(5,4-d)pyrimidine
Reactant of Route 2
5,7-Dichlorothiazolo(5,4-d)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。